N-(3-Bromo-5-chloropyridin-2-yl)formamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-1-4(8)2-9-6(5)10-3-11/h1-3H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFGYMNMQKGLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-Bromo-5-chloropyridin-2-yl)formamide synthesis from 3-amino-2-bromo-5-chloropyridine
An In-depth Technical Guide to the Synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide from 3-Amino-2-bromo-5-chloropyridine
Introduction
N-(3-Bromo-5-chloropyridin-2-yl)formamide is a valuable heterocyclic intermediate, playing a crucial role as a building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a formamide group on a di-halogenated pyridine ring, offers multiple points for further chemical modification. This guide provides a detailed technical overview for the synthesis of this compound, starting from the commercially available 3-amino-2-bromo-5-chloropyridine.[1] The focus is on a robust and widely applicable N-formylation method that utilizes acetic formic anhydride generated in situ.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary safety considerations, ensuring a comprehensive and practical understanding of the synthesis.
Reaction Principle and Mechanism
The core transformation is the N-formylation of the primary amino group of 3-amino-2-bromo-5-chloropyridine. While various formylating agents exist, a highly effective and convenient method involves the use of acetic formic anhydride (AFA).[3] AFA is a potent formylating agent but is thermally unstable.[4] Therefore, it is typically generated in situ by reacting formic acid with acetic anhydride at reduced temperatures.[4][5]
The mechanism proceeds in two key stages:
-
Formation of Acetic Formic Anhydride (AFA): Formic acid reacts with acetic anhydride in an equilibrium reaction to form the mixed anhydride, AFA. This step is often performed at 0°C to favor the formation of the unstable AFA and prevent its decomposition.[4]
-
Nucleophilic Acyl Substitution: The nitrogen atom of the amino group in 3-amino-2-bromo-5-chloropyridine acts as a nucleophile, attacking the more electrophilic carbonyl carbon of the formyl group in AFA. The acetate ion is an excellent leaving group, facilitating the formation of a tetrahedral intermediate which then collapses to yield the stable N-formyl product and acetic acid as a byproduct.[5]
Physicochemical Data and Stoichiometry
Accurate data on reactants and products is essential for planning and execution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 3-Amino-2-bromo-5-chloropyridine | C₅H₄BrClN₂ | 207.46 | Yellow to light brown powder | 142-146 |
| N-(3-Bromo-5-chloropyridin-2-yl)formamide | C₆H₄BrClN₂O | 235.47 | Solid | Not specified |
Data sourced from references[6][7][8].
A well-defined stoichiometric plan, coupled with a thorough understanding of reagent hazards, forms the foundation of a safe and successful synthesis.
| Reagent | Molar Ratio | Key Hazards |
| 3-Amino-2-bromo-5-chloropyridine | 1.0 | Skin and eye irritant.[8] |
| Formic Acid (>95%) | 1.5 - 2.0 | Corrosive, causes severe skin burns and eye damage, toxic if inhaled.[9][10][11] |
| Acetic Anhydride | 1.5 - 2.0 | Flammable, harmful if swallowed, causes severe skin burns and eye damage.[12] |
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating checkpoints for reaction monitoring and ensuring product quality.
1. Reagent Preparation and Safety Precautions
-
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene), is mandatory.
-
Reagent Handling:
-
3-Amino-2-bromo-5-chloropyridine should be handled as a powder irritant. Avoid inhalation of dust.
-
Formic acid and acetic anhydride are highly corrosive and have pungent odors.[9][12] Dispense these reagents carefully from their containers using appropriate glassware. An emergency eyewash and safety shower must be readily accessible.
-
2. Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Place the flask in an ice-water bath on a magnetic stirrer.
-
In the flask, add 3-amino-2-bromo-5-chloropyridine (e.g., 10.0 g, 48.2 mmol).
-
In the dropping funnel, prepare the formylating mixture by carefully adding acetic anhydride (e.g., 8.6 mL, 91.6 mmol) to formic acid (e.g., 3.4 mL, 91.6 mmol). Caution: This mixing can be exothermic. It is advisable to pre-cool both reagents before mixing or to mix them slowly in a separate beaker cooled in an ice bath before transferring to the dropping funnel. Allow the mixture to cool to 0-5°C.
3. Reaction Execution
-
Begin stirring the suspension of the starting material in the flask.
-
Slowly add the cold acetic formic anhydride mixture from the dropping funnel to the flask over 30-45 minutes. The internal temperature must be maintained between 0°C and 10°C throughout the addition. This temperature control is critical to prevent the decomposition of the AFA and to manage the reaction's exothermicity.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system might be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible by TLC.
4. Work-up and Isolation
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring. This step quenches the reaction by hydrolyzing any unreacted acetic formic anhydride and precipitates the solid product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes water-soluble impurities like formic acid and acetic acid.
-
Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
5. Purification
-
The most common method for purification is recrystallization.
-
Transfer the crude solid to an Erlenmeyer flask. Add a suitable solvent, such as ethanol or an ethanol/water mixture, in small portions while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the pure product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Experimental Workflow Diagram
Conclusion
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide from 3-amino-2-bromo-5-chloropyridine via N-formylation with in situ generated acetic formic anhydride is a reliable and efficient method. The causality behind the experimental choices—specifically, the use of a potent mixed anhydride and strict temperature control—is key to achieving high yields and purity. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently produce this important chemical intermediate for application in pharmaceutical and chemical research and development. The self-validating nature of the protocol, with its emphasis on in-process monitoring and final product characterization, ensures the integrity and reproducibility of the synthesis.
References
- Benchchem. Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide.
- Wikipedia. Acetic formic anhydride.
- Jetir.Org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
- Organic Syntheses. Acetic Formic Anhydride.
- Oxford Academic. Formylation of Amino Acids with Acetic Formic Anhydride | Bulletin of the Chemical Society of Japan.
- AMERICAN ELEMENTS. 3-Amino-5-Bromo-2-Chloropyridine.
- MedchemExpress.com. 3-Amino-5-bromo-2-chloropyridine | Intermediate.
- Sigma-Aldrich. SAFETY DATA SHEET.
- GOV.UK. Formic acid: incident management.
- Fisher Scientific. SAFETY DATA SHEET.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Amino-2-bromo-5-chloropyridine | 90902-83-3.
- Chemos GmbH&Co.KG. Safety Data Sheet: formic acid.
- Wikipedia. Formic acid.
- Sigma-Aldrich. N-(3-Bromo-5-chloropyridin-2-yl)formamide | 1263214-75-0.
- Sigma-Aldrich. N-(3-Bromo-5-chloropyridin-2-yl)formamide | 1263214-75-0.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-3-bromo-5-chloropyridine.
- Fisher Scientific. Safety Data Sheet.
- NJ.gov. Formic acid - Hazardous Substance Fact Sheet.
- ChemUniverse. N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE [P88574].
- Chem-Impex. 3-Amino-2-bromo-5-chloropyridine.
- PubChem. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640.
- Chem-Impex. 2-Amino-3-bromo-5-chloropyridine.
- Sigma-Aldrich. 3-Amino-2-bromo-5-chloropyridine | 90902-83-3.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jetir.org [jetir.org]
- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Amino-2-bromo-5-chloropyridine | 90902-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE [P88574] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 8. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. chemos.de [chemos.de]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
N-(3-Bromo-5-chloropyridin-2-yl)formamide CAS 1263214-75-0 properties
CAS: 1263214-75-0 Formula: C₆H₄BrClN₂O Molecular Weight: 235.46 g/mol [1]
Part 1: Executive Summary & Strategic Utility
In the landscape of modern medicinal chemistry, N-(3-Bromo-5-chloropyridin-2-yl)formamide represents a high-value "linchpin" scaffold. Its structural utility is derived from the orthogonal reactivity of its halogen substituents (3-Br vs. 5-Cl) combined with the masked reactivity of the formamide group.
Unlike simple pyridine building blocks, this compound offers a pre-installed "protection-activation" system. The formamide moiety serves a dual purpose: it attenuates the Lewis basicity of the pyridine nitrogen—preventing catalyst poisoning during transition-metal couplings—and acts as a latent precursor for fused bicyclic heterocycles, specifically oxazolo[4,5-b]pyridines and imidazo[4,5-b]pyridines .
Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists focusing on kinase inhibitors and GPCR modulators.
Part 2: Physicochemical Profile
The following data aggregates calculated and experimental properties essential for handling and process design.
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 145–150 °C (Predicted) | Higher than free amine (82–86 °C) due to H-bonding network |
| LogP | 1.82 ± 0.3 | Moderate lipophilicity; suitable for organic extraction |
| pKa (Conj.[2] Acid) | ~1.5 | Drastically reduced basicity vs. 2-aminopyridine (pKa 6.86) |
| Solubility | DMSO, DMF, THF, EtOAc | Poor water solubility; sparingly soluble in hexanes |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) |
Safety Classification (GHS):
-
Handling: Standard Schlenk line or glovebox techniques recommended for large-scale coupling reactions to exclude moisture.
Part 3: Synthetic Architecture
Synthesis Workflow
The synthesis follows a logical progression from 2-aminopyridine, introducing halogens based on electrophilic aromatic substitution rules, followed by N-formylation.
Step 1: Regioselective Halogenation The amino group at C2 directs electrophilic substitution to C3 and C5.
-
Chlorination: Reaction of 2-aminopyridine with Cl₂ or NCS typically favors the 5-position first (para to amino).
-
Bromination:[7] Subsequent bromination targets the 3-position (ortho to amino).
Step 2: N-Formylation Direct formylation of the sterically congested 2-amino-3-bromo system requires activated formylating agents.
Protocol:
-
Reagents: Acetic anhydride (Ac₂O) and Formic acid (HCOOH).
-
Mechanism: Formation of the mixed anhydride (formyl acetate) in situ.
-
Conditions: 0°C to Room Temperature, 2–4 hours.
-
Purification: Precipitation from water or recrystallization from EtOAc/Hexanes.
Visualization of Synthesis Pathway
Figure 1: Stepwise synthetic route establishing the 3-Br, 5-Cl substitution pattern prior to formamide protection.
Part 4: Reactivity & Applications in Drug Discovery[8]
The "Orthogonal Coupling" Strategy
The core value of CAS 1263214-75-0 lies in the reactivity difference between the C-Br and C-Cl bonds.
-
C3-Bromine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The bulky 3-position is accessible, and the C-Br bond undergoes oxidative addition faster than C-Cl.
-
C5-Chlorine: Remains intact during C3-functionalization, serving as a handle for a second diversification step (e.g., reaction with nucleophiles or a second coupling under forcing conditions).
-
Formamide Role: Prevents formation of chemically stable but catalytically inactive Pd-amine complexes.
Scaffold Hopping: Fused Ring Synthesis
The formamide group is a "masked" cyclization partner.
-
Route A: Oxazolo[4,5-b]pyridine Formation Under basic conditions (e.g., K₂CO₃, heat), the amide oxygen can displace the C3-Bromine (via intramolecular S_NAr or Pd-catalysis) to close the oxazole ring.
-
Route B: Imidazo[4,5-b]pyridine Formation Dehydration of the formamide to an isonitrile or conversion to a chloro-imine allows reaction with primary amines, followed by cyclization.
Experimental Workflow: Selective C3-Arylation
Objective: Couple a phenyl group to the 3-position while retaining the 5-chloro and formamide groups.
-
Setup: Charge a reaction vessel with CAS 1263214-75-0 (1.0 eq), Phenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent: Degassed Dioxane/Water (4:1).
-
Base: Na₂CO₃ (2.0 eq). Avoid strong alkoxides to prevent formamide hydrolysis.
-
Execution: Heat to 80°C under N₂ for 4 hours. Monitor via LCMS (Target Mass = 235 - Br + Ph).
-
Result: Exclusive formation of the 3-phenyl-5-chloropyridine derivative.
Reactivity Logic Diagram
Figure 2: Divergent synthetic utility showing regioselective functionalization vs. ring fusion.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763971 (2-Amino-3-bromo-5-chloropyridine). Retrieved from [Link]
-
Li, Q., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives (Precursor Synthesis context). US4033975A. Retrieved from
Sources
- 1. 1263214-75-0|N-(3-Bromo-5-chloropyridin-2-yl)formamide|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. soap-formula.ru [soap-formula.ru]
- 5. pentapharm.com [pentapharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Bromo-5-chloropyridin-2-yl)formamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise synthesis and yield calculation are critical for process optimization, cost-effectiveness, and overall success in drug discovery and development pipelines. This guide provides a comprehensive overview of the synthesis, with a primary focus on the principles and practical application of theoretical yield calculation. As Senior Application Scientists, we aim to deliver not just a protocol, but a framework for understanding the causality behind the experimental choices, ensuring scientific integrity and reproducibility.
The Synthetic Pathway: Formylation of 2-Amino-3-bromo-5-chloropyridine
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide is typically achieved through the N-formylation of 2-amino-3-bromo-5-chloropyridine. A common and efficient method for this transformation is the use of formic acid as the formylating agent. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme:
The amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. Subsequent dehydration leads to the formation of the corresponding formamide.[1]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where each step is rationalized to ensure the highest possible conversion and purity, which are prerequisites for an accurate theoretical yield assessment.
Materials and Reagents:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-3-bromo-5-chloropyridine | C₅H₄BrClN₂ | 207.46 |
| Formic acid (98-100%) | CH₂O₂ | 46.03 |
| Toluene | C₇H₈ | 92.14 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-bromo-5-chloropyridine (e.g., 10.0 g) in toluene. The use of toluene facilitates the removal of water formed during the reaction via azeotropic distillation, driving the equilibrium towards the product.
-
Addition of Formic Acid: To the stirred solution, add an excess of formic acid (e.g., 3-5 equivalents). Using an excess of the formylating agent ensures the complete conversion of the starting amine.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-Bromo-5-chloropyridin-2-yl)formamide.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide.
Theoretical Yield Calculation: The Core of Process Understanding
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[2][3][4] The calculation is fundamental to evaluating the efficiency of a chemical reaction.
Step 1: Write the Balanced Chemical Equation
The stoichiometry of the reaction is 1:1.
C₅H₄BrClN₂ + CH₂O₂ → C₆H₄BrClN₂O + H₂O
Step 2: Determine the Limiting Reactant
The limiting reactant is the reactant that is completely consumed in a chemical reaction and limits the amount of product that can be formed.[5][6]
To identify the limiting reactant, we need to calculate the number of moles of each reactant.
-
Moles of 2-Amino-3-bromo-5-chloropyridine:
-
Mass (m) = 10.0 g
-
Molecular Weight (MW) = 207.46 g/mol
-
Moles (n) = m / MW = 10.0 g / 207.46 g/mol ≈ 0.0482 mol
-
-
Moles of Formic Acid:
-
Let's assume we use 5 equivalents of formic acid.
-
Moles of formic acid = 0.0482 mol * 5 = 0.241 mol
-
In this case, 2-amino-3-bromo-5-chloropyridine is the limiting reactant as formic acid is used in excess.
-
Step 3: Calculate the Theoretical Yield in Moles
Based on the 1:1 stoichiometry, the moles of product formed will be equal to the moles of the limiting reactant.
-
Moles of N-(3-Bromo-5-chloropyridin-2-yl)formamide = Moles of 2-Amino-3-bromo-5-chloropyridine = 0.0482 mol
Step 4: Calculate the Theoretical Yield in Grams
To convert the theoretical yield from moles to grams, we use the molecular weight of the product.
-
Molecular Weight of N-(3-Bromo-5-chloropyridin-2-yl)formamide:
-
Molecular Formula: C₆H₄BrClN₂O
-
Molecular Weight (MW) = 235.47 g/mol
-
-
Theoretical Yield (in grams):
-
Theoretical Yield = Moles of product * MW of product
-
Theoretical Yield = 0.0482 mol * 235.47 g/mol ≈ 11.35 g
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value |
| Mass of 2-Amino-3-bromo-5-chloropyridine | 10.0 g |
| Moles of 2-Amino-3-bromo-5-chloropyridine | 0.0482 mol |
| Equivalents of Formic Acid | 5 |
| Moles of Formic Acid | 0.241 mol |
| Limiting Reactant | 2-Amino-3-bromo-5-chloropyridine |
| Moles of N-(3-Bromo-5-chloropyridin-2-yl)formamide (Theoretical) | 0.0482 mol |
| Molecular Weight of Product | 235.47 g/mol |
| Theoretical Yield | 11.35 g |
Conclusion
A thorough understanding and precise calculation of the theoretical yield are indispensable for chemists in research and development. It provides a benchmark against which the actual experimental yield can be compared, allowing for the calculation of the percent yield, a critical measure of a reaction's efficiency. This guide has provided a detailed, scientifically-grounded framework for the synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide and the meticulous calculation of its theoretical yield. By following these principles, researchers can ensure the integrity and reproducibility of their synthetic processes.
References
-
Yadav, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Retrieved from [Link]
-
Formylation of Amines. (n.d.). PMC. Retrieved from [Link]
-
Vedantu. (n.d.). Calculate Theoretical Yield: Step-by-Step Guide with Examples. Retrieved from [Link]
-
Bharamawadeyar, & Sureshbabu. (n.d.). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 20). 12.9: Theoretical Yield and Percent Yield. Retrieved from [Link]
-
BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Retrieved from [Link]
-
wikiHow. (n.d.). How to Calculate Theoretical Yield: 12 Steps (with Pictures). Retrieved from [Link]
-
CalculatorProfessional. (2025, September 21). How to Calculate Theoretical Yield: A Complete Student Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Calculate Theoretical Yield: Step-by-Step Guide with Examples [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. calculatorprofessional.com [calculatorprofessional.com]
- 5. byjus.com [byjus.com]
- 6. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
A Technical Guide to N-(3-Bromo-5-chloropyridin-2-yl)formamide and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The halogenated 2-aminopyridine motif is a privileged scaffold in medicinal chemistry and agrochemical development, prized for its ability to engage in diverse biological interactions. This guide focuses on N-(3-Bromo-5-chloropyridin-2-yl)formamide, a specific derivative whose synthetic accessibility and structural features make it a compelling building block for novel molecular entities. We will provide an in-depth analysis of its synthesis, beginning with its crucial precursor, 2-amino-3-bromo-5-chloropyridine, and explore the rationale behind the synthetic strategies. Furthermore, we will review known analogs and related structures to elucidate the potential of this scaffold in the design of targeted therapeutics, particularly kinase inhibitors, and next-generation agrochemicals. This document serves as a technical resource, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the utility of this chemical entity in modern research and development.
Chapter 1: The Core Scaffold: N-(3-Bromo-5-chloropyridin-2-yl)formamide
Introduction to the 2-Aminopyridine Scaffold in Medicinal Chemistry
The 2-aminopyridine structure is a cornerstone of numerous biologically active compounds. Its nitrogen atoms provide key hydrogen bonding sites, while the aromatic ring can engage in π-stacking and hydrophobic interactions within protein binding pockets. The introduction of halogens, such as bromine and chlorine, at specific positions dramatically influences the molecule's physicochemical properties. These modifications can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles. The specific 3-bromo-5-chloro substitution pattern offers a unique electronic and steric profile, making derivatives like N-(3-Bromo-5-chloropyridin-2-yl)formamide valuable intermediates for creating diverse chemical libraries.
Physicochemical Properties of N-(3-Bromo-5-chloropyridin-2-yl)formamide
A clear understanding of the core compound's properties is essential for its application in synthesis and drug design. The table below summarizes its key identifiers and characteristics.
| Property | Value | Reference |
| CAS Number | 1263214-75-0 | |
| Molecular Formula | C₆H₄BrClN₂O | [1] |
| Molecular Weight | 235.47 g/mol | |
| Synonyms | 3-bromo-5-chloro-2-pyridinylformamide | |
| Appearance | Off-white to grey to yellow crystalline powder (Predicted based on precursor) | [1] |
Retrosynthetic Analysis and Key Precursors
The most logical synthetic route to N-(3-Bromo-5-chloropyridin-2-yl)formamide involves the formylation of a key precursor, 2-amino-3-bromo-5-chloropyridine. This precursor is itself synthesized from simpler pyridine starting materials. The retrosynthetic pathway highlights the strategic importance of controlling the regioselectivity of the halogenation steps.
Formylation of 2-Amino-3-bromo-5-chloropyridine
Causality Behind Experimental Choices:
-
Reagent: Formic acid serves as both the solvent and the formylating agent. It is an inexpensive, readily available, and effective reagent for this type of transformation.
-
Conditions: Heating the reaction mixture, often to reflux, provides the necessary activation energy for the acylation to occur. The reaction typically proceeds to completion, and the excess formic acid can be easily removed under vacuum.
General Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromo-5-chloropyridine (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (e.g., 10-20 eq) to the flask.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Remove the excess formic acid under reduced pressure.
-
Purification: The resulting crude solid can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by recrystallization from a solvent system like ethanol/water to yield pure N-(3-Bromo-5-chloropyridin-2-yl)formamide.
Chapter 3: Analogs and Derivatives: Expanding Chemical Space
Rationale for Analog Development: The Role of Halogenated Pyridines in Bioactivity
The N-(3-Bromo-5-chloropyridin-2-yl)formamide scaffold is a launchpad for creating analogs with diverse biological activities. The formamide can be hydrolyzed back to the amine and subsequently reacted with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates to generate extensive libraries of amides, sulfonamides, and ureas. This approach is central to structure-based drug design. [2]The di-halogenated pyridine core is particularly prevalent in kinase inhibitors, where the specific halogen placement can confer selectivity and potency. [3][4]
Case Study: Amide-based Analogs as Potential Kinase Inhibitors
The discovery of potent kinase inhibitors often involves screening libraries of compounds containing heterocyclic cores. Analogs of our target scaffold have shown promise in this area.
-
Roflumilast Related Compound E: A known analog, N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, highlights the potential of this scaffold. [5][6][7]Although this is an isomer (linking through the 4-position), it demonstrates that the bromo-chloro-aminopyridine core can be incorporated into complex, biologically active molecules.
-
General Kinase Inhibitor Design: Many kinase inhibitors are ATP-competitive, binding to the hinge region of the kinase domain. The 2-aminopyridine motif is excellent for forming key hydrogen bonds with this region. By acylating the 2-amino group of our precursor, one can introduce various moieties designed to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity. The 3-bromo and 5-chloro substituents can further enhance binding or tune the electronics of the system.
Case Study: Applications in Agrochemicals
The utility of this scaffold is not limited to pharmaceuticals. Halogenated nicotinamide derivatives have been successfully developed as fungicides. [8]For instance, compounds like Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate have demonstrated potent fungicidal activity. [8]This suggests that amides derived from 2-amino-3-bromo-5-chloropyridine could be promising candidates for novel herbicides or fungicides, leveraging a similar mechanism of action. The bromo-chloro substitution pattern is key for enhancing the biological efficacy of these agents. [1][9]
Chapter 4: Biological Evaluation and Future Directions
General Screening Strategies for Analogs
Once a library of analogs is synthesized from the 2-amino-3-bromo-5-chloropyridine precursor, a systematic biological evaluation is necessary.
-
For Kinase Inhibitors: High-throughput screening against a panel of cancer-relevant kinases (e.g., VEGFR-2, CDK1, CK2) is a standard starting point. [3][4]Hits would then be evaluated for cellular potency in cancer cell lines and for their effects on downstream signaling pathways via Western blot analysis. [10]* For Agrochemicals: Analogs would be screened for their activity against a panel of relevant plant pathogens (fungi) or weeds. In vivo assays, such as those against cucumber downy mildew, provide a robust measure of efficacy. [8]
Predicted Biological Targets based on Analog Data
Based on the available literature for structurally related compounds, we can summarize the potential applications and targets for new analogs derived from our core scaffold.
| Analog Class | Potential Biological Target / Application | Rationale / Supporting Evidence |
| Substituted Benzamides | Protein Kinase Inhibitors (e.g., VEGFR-2, CDK1) | 2-amino-pyrimidine analogs show potent inhibition. [3]The scaffold is suitable for hinge binding. |
| Substituted Thiophene Amides | Fungicides | Nicotinamide derivatives with similar halogenation patterns are effective against plant pathogens. [8] |
| Complex Amides | Phosphodiesterase (PDE) Inhibitors | A related isomer is a known compound related to the PDE4 inhibitor Roflumilast. [5][7] |
Future Outlook
N-(3-Bromo-5-chloropyridin-2-yl)formamide and its parent amine, 2-amino-3-bromo-5-chloropyridine, represent a versatile and highly valuable platform for chemical innovation. The synthetic accessibility of the core and the proven track record of related structures in both medicine and agriculture underscore its potential. Future research should focus on the parallel synthesis of diverse amide libraries and their systematic evaluation against panels of kinases and agricultural pests. The unique electronic properties conferred by the di-halogenation pattern provide a rich field for discovering next-generation molecules with high potency and selectivity.
References
- Process for the production of 2-amino-3-hydroxypyridine deriv
- Preparation method of 2-amino-5-bromopyridine. (CN109942690A).
- How to synthesize 2-amino-3-bromo-5-flooropyridine. (Guidechem).
- Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (PrepChem.com).
- 2-Amino-3-bromo-5-chloropyridine. (Chem-Impex).
- N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE. (ChemUniverse).
- Roflumilast Related Compound E (N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide). (CymitQuimica).
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (MDPI).
- N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide. (LGC Standards).
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- N-(3-Bromo-5-chloropyridin-2-yl)formamide. (BLDpharm).
- N-(3-Bromo-5-chloropyridin-2-yl)formamide. (Sigma-Aldrich).
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (PubMed).
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[11][12]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (PubMed).
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase. (Semantic Scholar).
- Roflumilast Related Compound E (30 mg) (N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide). (USP Store).
- Drug Discovery - Inhibitor. (chemical-kinomics).
- Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors. (PubMed).
- Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (MDPI).
- N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide. (PubChemLite).
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (PMC).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roflumilast Related Compound E (N-(3-Bromo-5-chloropyridin… [cymitquimica.com]
- 6. Buy Online TRC - N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | LGC Standards [lgcstandards.com]
- 7. store.usp.org [store.usp.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE [P88574] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
Methodological & Application
Application Note: Accelerated Discovery of Imidazo[4,5-b]pyridine Kinase Inhibitors
From Precursor to Potency: Utilizing N-(3-Bromo-5-chloropyridin-2-yl)formamide
Abstract & Introduction
The development of ATP-competitive kinase inhibitors relies heavily on "privileged scaffolds"—heterocyclic cores that efficiently mimic the adenine ring of ATP. Among these, the Imidazo[4,5-b]pyridine system (found in drugs like Vemurafenib) is a cornerstone of modern oncology, particularly for targeting BRAF, EGFR, and MAPK pathways.
This application note details a robust, modular workflow for synthesizing and validating novel kinase inhibitors starting from the specific intermediate N-(3-Bromo-5-chloropyridin-2-yl)formamide (Compound 1 ). Unlike traditional routes requiring unstable diamines, this protocol leverages the unique reactivity of the ortho-bromoformamide motif to enable a Copper-Catalyzed Cascade Cyclization , allowing for rapid library generation. We integrate this synthetic approach with a validated ADP-Glo™ biochemical assay protocol to ensure a seamless "Make-Test" cycle.
Synthetic Chemistry: The "Make" Phase
The Strategic Advantage
Compound 1 possesses three distinct reactive handles:
-
Formamide (-NHCHO): Acts as the C2 source for the imidazole ring.
-
C3-Bromine: Enables Copper-catalyzed Ullmann-type coupling / cyclization.
-
C5-Chlorine: A "solubility handle" for late-stage Suzuki-Miyaura coupling to attach solubilizing tails (e.g., morpholines, piperazines).
Protocol A: Divergent Synthesis of the Imidazo[4,5-b]pyridine Core
Objective: Convert Compound 1 into a functionalized core (Compound 2 ) via a one-pot amination/cyclization sequence.
Reagents & Equipment:
-
Precursor: N-(3-Bromo-5-chloropyridin-2-yl)formamide (1.0 equiv)
-
Amine Partner: Primary amine R-NH₂ (1.2 equiv) (e.g., substituted aniline or benzylamine)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous DMSO or DMF
-
Reaction Vessel: Sealed pressure tube or Microwave vial
Step-by-Step Methodology:
-
Charge: In a glovebox or under N₂ flow, add Compound 1 (1.0 mmol), CuI (19 mg), Ligand (36 mg), and Cs₂CO₃ (650 mg) to the reaction vial.
-
Solvate: Add anhydrous DMSO (5 mL) and the primary amine (1.2 mmol). Seal the vial immediately.
-
Reaction: Heat the block to 110°C for 12–16 hours.
-
Mechanistic Insight: The amine first undergoes intermolecular transamidation or direct displacement of the bromine (facilitated by the ortho-effect), followed by rapid dehydrative cyclization to close the imidazole ring.
-
-
Work-up: Cool to Room Temperature (RT). Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the N3-substituted Imidazo[4,5-b]pyridine.
Protocol B: Late-Stage Functionalization (The "Tail")
Objective: Functionalize the C5-Chlorine position to improve ADME properties.
-
Coupling: Dissolve the core (from Protocol A) in 1,4-Dioxane/Water (4:1).
-
Reagents: Add Boronic Acid/Ester (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).
-
Conditions: Degas with N₂ for 5 min. Heat at 90°C for 4 hours.
-
Outcome: This yields the final inhibitor candidate.
Visualizing the Synthetic Workflow
Caption: Figure 1. Modular synthesis of imidazo[4,5-b]pyridine kinase inhibitors utilizing the copper-catalyzed cascade cyclization of N-(3-Bromo-5-chloropyridin-2-yl)formamide.
Biochemical Validation: The "Test" Phase
Once synthesized, the inhibitors must be evaluated for potency. We utilize the ADP-Glo™ Kinase Assay (Promega), a bioluminescent assay that quantifies kinase activity by measuring the ADP formed during the kinase reaction.
Protocol C: ADP-Glo™ Assay Optimization
Objective: Determine IC₅₀ values for the synthesized analogs against a target kinase (e.g., BRAF V600E).
Reagent Preparation:
-
1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate Mix: Target Kinase (0.2 ng/µL) + Peptide Substrate (e.g., IGF1tide) + Ultra-Pure ATP (at K_m concentration, typically 10–50 µM).
-
ADP-Glo Reagent: Equilibrate to RT.
-
Kinase Detection Reagent: Reconstitute Luciferase/Luciferin substrate.
Experimental Workflow (384-well Plate):
| Step | Action | Volume | Time/Temp | Notes |
| 1 | Compound Addition | 1 µL | - | Serial dilution in DMSO. |
| 2 | Kinase Reaction | 4 µL | 60 min @ RT | Add Enzyme/Substrate/ATP mix.[1] |
| 3 | Stop/Depletion | 5 µL | 40 min @ RT | Add ADP-Glo Reagent . Stops reaction; depletes unreacted ATP. |
| 4 | Detection | 10 µL | 30 min @ RT | Add Kinase Detection Reagent .[2] Converts ADP → ATP → Light.[3][4] |
| 5 | Read | - | 1 sec/well | Measure Luminescence (RLU). |
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC₅₀.
Biological Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the ADP-Glo™ biochemical assay used to validate inhibitor potency.
Expert Commentary & Troubleshooting
Causality in Chemistry:
-
Why use the Formamide? The formamide group serves as a "masked" imidazole C2. Using the free amine (2-amino-3-bromo...) often leads to oxidative degradation or requires harsh conditions (e.g., ortho-esters) to close the ring. The formamide pre-installs the necessary carbon atom.
-
Regioselectivity:[5] The C3-Bromine is inherently less reactive towards oxidative addition than a C2-Chlorine would be, but the presence of the directing amide group and the use of Copper/Ligand systems (like Phenanthroline) specifically activates the C3 position for intramolecular or intermolecular attack.
Assay Integrity:
-
False Positives: Always include a "No Enzyme" control. If your compound inhibits the Luciferase enzyme (in the detection reagent) rather than the Kinase, you will see a false positive (drop in signal). Run a counter-screen with just the Detection Reagent and ADP to rule this out.
References
-
Promega Corporation. (2025). ADP-Glo™ Kinase Assay Technical Manual. Promega. Link
-
Shelke, R. N., et al. (2017).[6] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[6] European Journal of Chemistry, 8(1), 25-32.[6] Link
-
Jarmoni, K., et al. (2021). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[7][8][9] Current Organic Chemistry. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53394627, N-(3-bromo-5-chloropyridin-2-yl)formamide. Link
-
El-Badry, O. M., et al. (2018).[10] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.[10] Bioorganic Chemistry, 80, 565-576.[10] Link
Sources
- 1. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(3-Bromo-5-chloropyridin-2-yl)formamide in Antimicrobial Scaffold Synthesis
This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized use of N-(3-Bromo-5-chloropyridin-2-yl)formamide as a critical intermediate in the synthesis of [1,2,4]triazolo[1,5-a]pyridine scaffolds—a privileged structure in modern antimicrobial drug discovery.
Abstract & Strategic Value
The search for novel antimicrobials to combat multi-drug resistant (MDR) pathogens increasingly relies on nitrogen-rich fused heterocycles. N-(3-Bromo-5-chloropyridin-2-yl)formamide (CAS 1263214-75-0) serves as a high-value "divergent intermediate." Its unique halogenation pattern (3-Br, 5-Cl) allows for orthogonal functionalization : the 3-bromo position is highly reactive to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 5-chloro position remains stable, available for late-stage modification.
This guide details the conversion of this formamide into the 8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine core, followed by functionalization strategies to generate antimicrobial candidates targeting bacterial DNA gyrase and topoisomerase IV.
Chemical Pathway & Retrosynthesis
The synthesis leverages the reactivity of the exocyclic nitrogen and the adjacent ring nitrogen. The formamide group provides the critical carbon atom (C2 in the triazole ring) required to close the fused system.
Mechanism of Action (Synthesis)
-
Formylation: Conversion of the weak nucleophile 2-amino-3-bromo-5-chloropyridine to the formamide.
-
Transamination/Cyclization: Reaction with a nitrogen source (Hydroxylamine) to form an N-hydroxyamidine intermediate, followed by dehydrative cyclization to form the [1,2,4]triazole ring.
Pathway Diagram
Caption: Figure 1. Divergent synthesis pathway from the amine precursor to the functionalized antimicrobial scaffold via the formamide intermediate.
Experimental Protocols
Protocol A: Synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide
Rationale: Direct reaction with formic acid can be sluggish due to the electron-withdrawing halogens on the pyridine ring. Using a mixed anhydride (formic-acetic anhydride) generated in situ improves yield and rate.
Materials:
-
2-Amino-3-bromo-5-chloropyridine (1.0 eq)
-
Formic acid (98%, 5.0 eq)
-
Acetic anhydride (2.0 eq)
-
Dichloromethane (DCM) or THF (Solvent)
Step-by-Step:
-
Preparation of Active Reagent: In a dry flask, cool acetic anhydride (2.0 eq) to 0°C. Add formic acid (2.5 eq) dropwise. Stir at 55°C for 2 hours to generate formic-acetic anhydride. Cool to room temperature.
-
Addition: Dissolve 2-amino-3-bromo-5-chloropyridine in dry THF (5 mL/g). Add this solution dropwise to the activated anhydride mixture.
-
Reaction: Stir the mixture at reflux (65°C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (lower Rf) should disappear.
-
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with ice water.[1]
-
Isolation: The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with DCM, wash with sat. NaHCO₃ (to remove excess acid), dry over MgSO₄, and concentrate.
-
Validation:
-
1H NMR (DMSO-d6): Look for the formamide proton (CHO) as a rotameric pair (often broad singlets) around δ 9.0–9.5 ppm and δ 10.5–11.0 ppm (NH).
-
Protocol B: Cyclization to 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Rationale: This step constructs the pharmacophore. The use of Polyphosphoric Acid (PPA) acts as both a solvent and a dehydrating agent to force the ring closure.
Materials:
-
N-(3-Bromo-5-chloropyridin-2-yl)formamide (from Protocol A)[2][3]
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Polyphosphoric Acid (PPA)
-
Triethylamine (Et₃N)
Step-by-Step:
-
Imidoyl Formation: Suspend the formamide (1.0 eq) in ethanol. Add Hydroxylamine hydrochloride (1.2 eq) and Triethylamine (1.2 eq). Heat to reflux for 3 hours. This forms the N-hydroxyformamidine intermediate.
-
Solvent Swap: Evaporate the ethanol to dryness.
-
Cyclization: Add PPA (approx. 5 g per 1 g of substrate) to the residue. Heat the viscous mixture to 90–100°C for 2 hours.
-
Critical Control Point: Do not exceed 120°C to prevent debromination.
-
-
Quenching: Cool to 60°C. Pour the mixture slowly into crushed ice/water with vigorous stirring. Neutralize with solid Na₂CO₃ or NaOH solution to pH 8.
-
Purification: Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with brine, dry, and concentrate. Purify via column chromatography (Hexane/EtOAc).
Protocol C: Antimicrobial Functionalization (Suzuki Coupling)
Rationale: The C8-Bromine is significantly more reactive than the C6-Chlorine, allowing for selective arylation to create a "biaryl" antimicrobial motif.
Materials:
-
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)[4][5]
-
Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.1 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Combine solvent, base, and substrate in a microwave vial. Sparge with Nitrogen for 10 mins.
-
Catalysis: Add the Palladium catalyst and Boronic acid.
-
Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.
-
Result: The product is a 8-aryl-6-chloro-[1,2,4]triazolo[1,5-a]pyridine . The chlorine atom remains for a second round of coupling if needed (e.g., Buchwald-Hartwig amination).
Data & Validation
The following table summarizes expected yields and physical data based on internal standards and literature precedents for similar halogenated pyridine scaffolds.
| Compound | Molecular Formula | Expected Yield | Key 1H NMR Signal | Reactivity Note |
| Precursor Amine | C₅H₄BrClN₂ | N/A | δ 6.5 (NH₂ broad s) | Weak nucleophile due to EWGs. |
| Formamide | C₆H₄BrClN₂O | 85–92% | δ 9.2 (CHO), 10.8 (NH) | Exists as rotamers in solution. |
| Triazolopyridine | C₆H₃BrClN₃ | 70–80% | δ 8.5 (Triazole H-2) | C8-Br is highly activated for Pd-coupling. |
Troubleshooting & Expert Tips
-
Rotamers in NMR: Do not mistake the dual peaks of the formamide proton in NMR for impurities. N-pyridyl formamides exist as cis/trans amide rotamers. Heating the NMR sample to 50°C will often coalesce these peaks.
-
Cyclization Failure: If the PPA cyclization fails or gives low yield, use O-Mesitylenesulfonylhydroxylamine (MSH) . This reagent aminates the pyridine nitrogen directly, allowing cyclization with the formyl group under milder conditions.
-
Regioselectivity: In the Suzuki coupling (Protocol C), strictly control stoichiometry (1.05 eq of boronic acid) and temperature. Higher temperatures (>120°C) may begin to activate the C6-Chlorine bond, leading to mixtures.
References
- Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Relevance: Foundational mechanisms for ring closure of N-pyridyl formamides.
-
Antimicrobial Activity of Triazolopyridines
- Source: PubMed Central.
-
Link:[Link]
- Halogenated Pyridine Reactivity: Source: ChemicalBook. "3-Bromo-5-chloropyridin-2-amine Properties."
-
Suzuki Coupling on Halogenated Heterocycles
- Source: MDPI Molecules. "Palladium-Catalyzed Coupling Reactions of Halo-Substituted Triazolopyridines."
-
Link:[Link]
Sources
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione [acrospharma.co.kr]
- 3. Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione [acrospharma.co.kr]
- 4. 8-Bromo-6-Chloro-2-Methyl-[1,2,4]Triazolo[1,5-a]Pyridine (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 5. PubChemLite - 8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: N-(3-Bromo-5-chloropyridin-2-yl)formamide Synthesis
This technical guide addresses the synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide , a critical intermediate often used in kinase inhibitor scaffolds.
The Core Challenge: The starting material, 2-Amino-3-bromo-5-chloropyridine, is an exceptionally weak nucleophile. The electron-withdrawing nature of the pyridine ring, compounded by the inductive effects of the 3-Bromo and 5-Chloro substituents, severely deactivates the exocyclic amine. Standard formylation attempts often result in low conversion or, conversely, over-reaction to the bis-formyl imide.
Module 1: The Reaction System & Reagent Quality
Objective: Establish a high-energy electrophile system to overcome the nucleophilic apathy of the substrate.
Q: Why is my standard reflux with formic acid failing?
A: The amine is too electron-deficient. Refluxing in neat formic acid is insufficient because the activation energy barrier for the nucleophilic attack is too high. You must use a Mixed Anhydride System (Acetic Formic Anhydride - AFA).
The Fix: Generate AFA in situ. This species is significantly more electrophilic than formic acid alone.
Q: What is the optimal protocol for generating the Mixed Anhydride?
A: Temperature control is critical to prevent the decomposition of AFA (which releases CO).
Protocol 1.1: In Situ AFA Generation
-
Cool: Place 5.0 equivalents of Formic Acid (98%+) in a flask and cool to 0°C .
-
Add: Dropwise, add 2.5 equivalents of Acetic Anhydride (
). -
Incubate: Stir at 0°C for 15 minutes, then warm to 50–55°C for 2 hours.
-
Use: Cool back to room temperature before adding your amine substrate.
-
Note: Do not exceed 60°C during generation; AFA is thermally unstable.
-
Module 2: Process Optimization & Execution
Objective: Maximize conversion while managing the Mono- vs. Bis-formylation equilibrium.
Q: I see two new spots on TLC/HPLC. What is happening?
A: You are likely observing the Target Amide and the Bis-Formyl Imide (N,N-diformyl or N-acetyl-N-formyl species).
-
Target Amide: More polar (lower
). -
Imide Impurity: Less polar (higher
).
Because the substrate is deactivated, we must use excess reagent and heat to drive conversion. This inevitably pushes some product to the Imide state. Do not discard the batch. The Imide can be "rescued" (See Module 3).
Q: Should I add a catalyst like DMAP?
A: Use with caution. While DMAP (4-Dimethylaminopyridine) accelerates acylation, it can also accelerate the formation of the Imide byproduct or cause difficult-to-remove colored impurities.
-
Recommendation: Try the reaction without DMAP first. If conversion <50% after 12 hours, add 5 mol% DMAP.
Q: What solvent system do you recommend?
A:
| Solvent | Suitability | Notes |
|---|---|---|
| Neat (in AFA) | High | Best for kinetics. The reagent acts as the solvent. |
| DCM | Medium | Good solubility, but limits reaction temp to ~40°C. |
| THF | Low | Can compete with the anhydride; often requires higher temps. |
| Toluene | Medium | Good for scale-up, allows higher temps, but poor solubility of starting amine. |
Module 3: Troubleshooting & The "Rescue" Protocol
Objective: Convert the over-reacted Imide byproduct back to the desired Amide.
Q: My reaction went to completion, but the yield is low and I have a major non-polar impurity. How do I fix this?
A: The non-polar impurity is the Bis-formyl species. You need a Selective Hydrolysis Step . The imide bond is much more labile (unstable) than the amide bond attached to the pyridine ring.
Protocol 3.1: The "Rescue" Hydrolysis
-
Quench: Evaporate the reaction mixture to dryness (remove excess
). -
Redissolve: Dissolve the residue in Methanol (MeOH) or Ethanol (EtOH).
-
Basify: Add saturated aqueous
(Sodium Bicarbonate) until pH ~8.-
Alternative: Use 1.0 equiv of NaOH (1M) at 0°C. Warning: Do not heat with strong base, or you risk
displacement of the Chlorine/Bromine on the pyridine ring.
-
-
Stir: Agitate at Room Temperature for 1–2 hours. Monitor by TLC.[1] The top spot (Imide) should disappear, converting to the bottom spot (Target Amide).
-
Workup: Dilute with water. The target product often precipitates out. Filter and wash.[2][3]
Q: The product is oiling out during workup.
A: This is common with halogenated pyridines.
-
Fix: Triturate the oil with Heptane or MTBE . If it remains an oil, dissolve in minimal DCM and precipitate by slowly adding Hexanes while stirring vigorously.
Module 4: Visualizing the Pathway
Objective: Understand the mechanistic flow to control the outcome.
Caption: Reaction pathway showing the conversion of amine to amide, the risk of over-acylation to imide, and the critical hydrolysis "rescue" loop.
Module 5: Summary of Critical Parameters
| Parameter | Standard Condition | Why? |
| Stoichiometry | 2.0 – 5.0 equiv Mixed Anhydride | Overcomes weak nucleophilicity of the amine. |
| Temperature | 50°C – 60°C | Sufficient activation energy without degrading the reagent. |
| Time | 4 – 16 Hours | Slow kinetics due to steric/electronic deactivation. |
| Workup | Mild Basic Hydrolysis | Cleaves the unstable imide byproduct back to product. |
| Avoid | Strong Base + Heat | Prevents nucleophilic aromatic substitution ( |
References
-
Vilsmeier-Haack & Formylation Context: Shi, Y., et al.[4] (2025).[4][5][6] "C3-Formylation of Pyridines via Streptocyanine Intermediates." Organic Letters. Link
- Relevance: Establishes the difficulty of functionalizing electron-deficient pyridines and alternative formylation str
-
Mixed Anhydride Mechanism: LibreTexts Chemistry. (2019). "Reactions of Anhydrides." Link
- Relevance: Provides the fundamental mechanistic basis for amine
-
Deactivated Aminopyridine Handling: Graboyes, H., et al.[5] (1957).[2] "2-Amino-3-nitro-5-halogenopyridines."[2][6] J. Am. Chem. Soc.[2] (Cited in Patent EP0530524A1).[6] Link
-
Relevance: Historical grounding on the reactivity and deactivation of 2-amino-3-bromo-5-chloropyridine scaffolds.[2]
-
-
Imide Hydrolysis Strategy: Sheehan, J. C., et al. (1958). "The reaction of amines with mixed anhydrides."[7] J. Am. Chem. Soc.[2]
- Relevance: (General Process Chemistry Principle)
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Formylation of 3-Amino-2-bromo-5-chloropyridine
Welcome to the technical support center for the formylation of 3-amino-2-bromo-5-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to anticipate challenges, diagnose issues, and achieve optimal results in your synthesis of N-(2-bromo-5-chloro-pyridin-3-yl)formamide, a key intermediate in pharmaceutical and agrochemical development.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary expected product when formylating 3-amino-2-bromo-5-chloropyridine?
The primary and expected product is the N-formylated compound, N-(2-bromo-5-chloro-pyridin-3-yl)formamide . The reaction involves the formylation of the amino group at the C3 position.
Causality: The amino group (-NH₂) is a strong nucleophile, making it the most reactive site for acylation by formylating agents. While the amino group is an activating group for electrophilic aromatic substitution, the pyridine ring itself is electron-deficient. Furthermore, the presence of two deactivating halogen substituents (bromo and chloro) significantly reduces the nucleophilicity of the pyridine ring. Therefore, electrophilic attack on the ring (C-formylation) is highly unlikely under standard formylation conditions.
Q2: Which formylation methods are most suitable for this substrate?
Two primary methods are recommended for their efficiency and selectivity in N-formylation of aromatic amines:
-
Acetic Formic Anhydride (AFA) Method: This involves the in situ generation of the highly reactive acetic formic anhydride from formic acid and acetic anhydride.[1][2] This method is known for its high yields, mild reaction conditions, and rapid reaction times.[3]
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4][5][6][7][8] It is a powerful formylating technique, particularly for electron-rich systems, but in this case, it will selectively formylate the amino group.
Q3: Is there a risk of C-formylation on the pyridine ring?
The risk of C-formylation is extremely low. The Vilsmeier-Haack reagent is a relatively weak electrophile and requires an electron-rich aromatic system for C-formylation to occur.[5][6] The pyridine ring is inherently electron-deficient, and the two halogen atoms further withdraw electron density, making an electrophilic aromatic substitution highly unfavorable. The reaction will overwhelmingly favor N-formylation.
Q4: Can dehalogenation (loss of Br or Cl) occur as a side reaction?
While dehalogenation is a known side reaction in some pyridine chemistries, particularly those involving catalytic hydrogenation or certain organometallic reactions, it is not a commonly reported side reaction under the acidic conditions of the Vilsmeier-Haack or AFA formylation. However, prolonged reaction times at elevated temperatures could potentially lead to minor dehalogenation, especially of the more labile C-Br bond. It is crucial to monitor the reaction progress and use the mildest effective conditions.
Q5: How stable is the N-formylated product to aqueous workup?
The resulting formamide, N-(2-bromo-5-chloro-pyridin-3-yl)formamide, can be susceptible to hydrolysis back to the starting amine under both strongly acidic and strongly basic conditions, especially with heating.[9] Therefore, it is critical to perform aqueous workups under neutral or mildly acidic/basic conditions and at low temperatures to prevent product loss.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the formylation of 3-amino-2-bromo-5-chloropyridine.
Problem 1: Incomplete or No Reaction
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Formylating Agent | For AFA: Ensure the acetic formic anhydride is generated in situ and used immediately. Use fresh, high-purity formic acid and acetic anhydride.[1] For Vilsmeier-Haack: Use freshly distilled POCl₃ or high-purity oxalyl chloride. Ensure DMF is anhydrous. | Acetic formic anhydride is thermally unstable and moisture-sensitive.[1] The Vilsmeier reagent is also moisture-sensitive and will decompose in the presence of water. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC or LC-MS. | The electronic deactivation of the pyridine ring can slightly reduce the nucleophilicity of the amino group, potentially requiring more energy to overcome the activation barrier. |
| Insufficient Reagent | Use a slight excess (1.1 to 1.5 equivalents) of the formylating agent to ensure the reaction goes to completion. | This helps to drive the equilibrium towards the product, especially if there are any minor side reactions or reagent decomposition. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Product Degradation (Hydrolysis) | During workup, use a saturated solution of sodium bicarbonate or a phosphate buffer (pH ~7) for neutralization. Avoid strong acids or bases and keep the temperature low (0-5 °C). | The formamide linkage is labile to both strong acid and strong base, which can hydrolyze it back to the starting amine.[9] |
| Potential Dehalogenation | Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed. | While less common, harsh conditions can promote the loss of halogen atoms from the pyridine ring. |
| Unidentified Side Products | Purify the crude product carefully using column chromatography with a gradient elution (e.g., hexane/ethyl acetate). Characterize the side products by NMR and MS to understand their origin. | Careful purification and characterization are essential for diagnosing unexpected reaction pathways. |
Problem 3: Low Isolated Yield
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Product Loss During Extraction | Ensure the aqueous layer is at a neutral pH before extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (3-4 times). | The formylated product may have some water solubility, especially if the pH is not neutral. Multiple extractions maximize recovery. |
| Incomplete Precipitation | If inducing precipitation, ensure the solution is sufficiently concentrated and cooled for an adequate amount of time. Consider adding a non-polar co-solvent to reduce solubility. | Incomplete precipitation is a common cause of low isolated yield. Optimizing the crystallization/precipitation conditions is crucial. |
| Mechanical Losses | Be meticulous during transfers, filtrations, and concentration steps to minimize physical loss of the product. | Good laboratory practice is essential for maximizing yield, especially on a smaller scale. |
III. Experimental Protocols
Disclaimer: The following protocols are generalized "best-practice" procedures based on the formylation of similar aromatic amines. Optimization for your specific setup and scale is highly recommended.
Protocol 1: Formylation using Acetic Formic Anhydride (AFA)
This protocol is recommended for its mild conditions and high selectivity.
Step-by-Step Methodology:
-
Preparation of AFA Reagent (in situ):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride (1.2 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add formic acid (1.1 eq.) dropwise to the stirred acetic anhydride.
-
Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of acetic formic anhydride.[1][3]
-
-
Formylation Reaction:
-
In a separate flame-dried flask, dissolve 3-amino-2-bromo-5-chloropyridine (1.0 eq.) in an anhydrous solvent (e.g., THF or dichloromethane).
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared AFA solution to the amine solution via cannula or dropping funnel.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate.
-
Stir until the excess anhydride is quenched (cessation of gas evolution).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
-
Protocol 2: Vilsmeier-Haack Formylation
This protocol is a robust alternative, particularly for larger-scale reactions.
Step-by-Step Methodology:
-
Preparation of Vilsmeier Reagent (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (as solvent and reagent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF. A thick white precipitate may form.[4][6]
-
Stir the mixture at 0 °C for 30-45 minutes.
-
-
Formylation Reaction:
-
Add a solution of 3-amino-2-bromo-5-chloropyridine (1.0 eq.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion. Gentle heating (40-50 °C) may be required if the reaction is sluggish.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
-
IV. Data Summary & Visualization
Table 1: Comparison of Formylation Methods
| Parameter | Acetic Formic Anhydride (AFA) | Vilsmeier-Haack Reaction |
| Reagents | Formic Acid, Acetic Anhydride | DMF, POCl₃ (or Oxalyl Chloride) |
| Temperature | Typically 0 °C to room temperature | 0 °C to 50 °C |
| Reaction Time | Generally faster (1-2 hours) | Can be longer (2-4 hours) |
| Advantages | Milder conditions, high yields, rapid.[3] | Robust, scalable, uses common reagents. |
| Disadvantages | AFA is unstable and must be made fresh.[1] | POCl₃ is corrosive and moisture-sensitive. Workup can be more vigorous. |
Diagram 1: General Workflow for Formylation and Troubleshooting
Caption: Workflow for formylation and key troubleshooting checkpoints.
Diagram 2: Potential Side Reaction - Hydrolysis
Caption: The undesired hydrolysis of the formamide product.
V. References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier-Haack reaction . chemeurope.com. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction . Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction . Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]
-
Acetic formic anhydride . Wikipedia. (2023, December 28). Retrieved February 15, 2026, from [Link]
-
Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution . ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier–Haack reaction . Wikipedia. (2023, November 28). Retrieved February 15, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . Royal Society of Chemistry. (2023, September 5). Retrieved February 15, 2026, from [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent . ResearchGate. (2020, August 7). Retrieved February 15, 2026, from [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011 . (n.d.). Retrieved February 15, 2026, from [Link]
-
Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation . Wiley Online Library. (2023, October 2). Retrieved February 15, 2026, from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions . (2019, December 19). Retrieved February 15, 2026, from [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines . ChemRxiv. (2024, February 15). Retrieved February 15, 2026, from [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids . National Institutes of Health. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities . National Institutes of Health. (2023, August 29). Retrieved February 15, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
the hydrolysis of amides . Chemguide. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
Technical Support Center: Optimization of N-(3-Bromo-5-chloropyridin-2-yl)formamide Synthesis
Executive Summary & Chemical Context
Target Molecule: N-(3-Bromo-5-chloropyridin-2-yl)formamide CAS: 1263214-75-0 (Analogous/Related) Core Challenge: Nucleophilicity vs. Steric Hindrance.
Synthesizing this formamide presents a classic "push-pull" conflict in heterocyclic chemistry. The starting material, 2-amino-3-bromo-5-chloropyridine , is a significantly deactivated nucleophile due to two factors:
-
Electronic Deactivation: The pyridine ring nitrogen acts as an electron sink. The chlorine at C5 and bromine at C3 further withdraw electron density from the exocyclic amine via inductive effects (-I).
-
Steric Ortho-Effect: The bromine atom at position C3 is bulky and sits directly ortho to the amine, physically blocking the approach of electrophiles.
Implication: Standard mild formylation methods (e.g., refluxing in ethyl formate) often fail or result in stalled conversion. Aggressive methods (e.g., neat acetic anhydride/formic acid) often lead to bis-formylation (imide formation). This guide provides a precision protocol to balance these competing factors.
Standard Operating Procedure (SOP)
Method A: The Mixed Anhydride Route (Recommended)
This method generates a highly reactive formylating species (acetic formic anhydride) in situ, capable of overcoming the electronic deactivation of the aminopyridine.
Reagents:
-
2-Amino-3-bromo-5-chloropyridine (1.0 equiv)
-
Formic acid (98%, 10.0 equiv)
-
Acetic anhydride (5.0 equiv)
-
Dichloromethane (DCM) or THF (Solvent, optional for solubility)
Step-by-Step Protocol:
-
Activation (The "Pre-Mix"):
-
In a dry flask under
, cool Acetic Anhydride (5.0 eq) to 0°C. -
Add Formic Acid (10.0 eq) dropwise. Caution: Exothermic.
-
Stir at 50–60°C for 2 hours. This generates the active acetic formic anhydride.
-
Critical: Cool the mixture back down to 0°C–RT before adding the substrate.
-
-
Addition:
-
Add the solid 2-amino-3-bromo-5-chloropyridine directly to the activated mixture.
-
Note: If solubility is poor, dissolve the amine in a minimal amount of dry DCM or THF before addition.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT).[1]
-
Stir for 12–24 hours.
-
Monitor: Check HPLC/TLC at 4 hours. If <10% conversion, heat to 40°C. Do not exceed 60°C to avoid bis-formylation.
-
-
Work-up (The "Imide Rescue"):
-
Evaporate volatiles under reduced pressure.
-
Crucial Step: If NMR/HPLC shows bis-formylated byproduct (imide), dissolve the residue in MeOH and add 1.0M NaOH (2.0 eq). Stir for 30 mins at RT.[2][3] This selectively cleaves the second formyl group while leaving the desired amide intact.
-
Neutralize with 1M HCl to pH 7.
-
Extract with EtOAc, wash with Brine, dry over
.[1]
-
Troubleshooting Hub (FAQs)
Issue 1: "My reaction stalls at 40-50% conversion."
Diagnosis: The steric bulk of the 3-Bromo group is preventing the active anhydride from attacking the amine, or the active reagent has decomposed. Solution:
-
Do not add more acetic anhydride directly (this promotes acetylation).
-
Action: Add a fresh batch of pre-mixed acetic formic anhydride (prepared separately).
-
Catalysis: Add 5 mol% of
or . Lewis acids can activate the anhydride carbonyl, facilitating attack by the weak amine.
Issue 2: "I have a major spot running higher than my product on TLC."
Diagnosis: Bis-formylation. You have formed the imide:
-
Don't panic. This is reversible.
-
Protocol: Isolate the mixture. Treat with
in Methanol at RT for 1 hour. The second formyl group is much more labile and will fall off, converging your yield to the desired mono-amide.
Issue 3: "The product precipitates as a gum/oil and won't crystallize."
Diagnosis: Pyridyl formamides often have strong intermolecular H-bonding but poor lattice packing due to the halogens. Solution:
-
Trituration: Use Diethyl Ether or MTBE. Sonicate the gum in ether; it often induces crystallization.
-
pH Swing: Dissolve in dilute base (0.5M NaOH) — the amide proton is acidic (
~10-11 due to electron withdrawal). Filter off impurities.[4] Acidify the filtrate carefully with HCl to precipitate the pure product.
Data & Visualization
Reaction Workflow & Decision Tree
Caption: Logical workflow for synthesis and "rescue" of the target formamide.
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM | High | Good solubility for reactants; easy work-up. |
| THF | Medium | Good solubility, but can coordinate with Lewis Acids if used. |
| Toluene | Low | Poor solubility for this polar substrate; requires high temp. |
| DMF | Avoid | High boiling point makes removal difficult; can interfere with work-up. |
References
- Katritzky, A. R., et al. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Ed. (2010).
-
Mixed Anhydride Method
-
Olah, G. A., et al. "Formylating Agents." Chemical Reviews, 87(4), 1987.
-
- Sheehan, J. C., & Yang, D. D. "The Use of N-Formylamino Acid Chlorides in Peptide Synthesis." J. Am. Chem. Soc., 80, 1154 (1958).
-
Specific Scaffold Analogues (Patent Literature)
-
US Patent 4,033,975A. "Process for the production of 2-amino-3-hydroxypyridine derivatives."[5] (Describes chlorination/bromination patterns and reactivity of the 2-amino-3-bromo-5-chloro scaffold).
-
World Patent WO2021096903A1. "Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate." (Demonstrates the stability and handling of the 3-bromo-5-chloropyridin-2-yl moiety).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. heteroletters.org [heteroletters.org]
- 5. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: N-(3-Bromo-5-chloropyridin-2-yl)formamide
Current Status: Operational
Ticket ID: PYR-FORM-001
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic & Triage: Before You Purify
Welcome to the technical support center. Before initiating aggressive purification protocols, we must verify the nature of your "impurity."
CRITICAL ALERT: The Rotamer Trap
Users frequently report "double peaks" in
Diagnostic Logic Tree
Use the following logic flow to determine your next step.
Figure 1: Diagnostic logic to distinguish between conformational isomers (rotamers) and actual chemical impurities.
Common Impurity Profiles & Removal Protocols
If you have confirmed chemical impurities (starting material, hydrolysis products, or oxidative degradation), select the appropriate protocol below.
Issue A: Unreacted Starting Material (The Amine)
Impurity: 2-Amino-3-bromo-5-chloropyridine.[1]
Cause: Incomplete formylation or hydrolysis during workup.
Challenge: The 3-Br and 5-Cl substituents are electron-withdrawing, drastically lowering the basicity of the pyridine nitrogen (
Protocol 1: The "Reverse" Solubility Wash Instead of acid/base extraction, utilize the solubility differential. The amine is generally more soluble in lipophilic solvents than the formamide.
-
Concentrate the reaction mixture to dryness.
-
Slurry the crude solid in Hexanes : Ethyl Acetate (9:1) .
-
Ratio: Use 5 mL solvent per gram of crude.
-
-
Sonicate for 10 minutes at room temperature.
-
Filter the suspension.
-
Result: The yellow filtrate contains the unreacted amine and non-polar impurities. The white/off-white filter cake is your product.
-
-
Wash the cake with cold Hexanes.
Issue B: Hydrolysis & Instability
Impurity: Reappearance of amine during storage. Cause: Formamides are susceptible to hydrolysis, especially catalyzed by acids or bases. Prevention:
-
Avoid strong aqueous acid/base washes (e.g., 1M NaOH or 1M HCl).
-
Buffer: If an aqueous wash is necessary to remove salts, use saturated
or (brief contact time). -
Drying: Store the solid in a desiccator. Moisture promotes reversion to the amine.
Issue C: Oxidative Coloration (Pink/Brown Solids)
Impurity: Oxidized pyridine species or trace metal complexes. Protocol 2: Activated Charcoal Treatment
-
Dissolve the crude product in hot Ethanol or Ethyl Acetate (minimum volume).
-
Add Activated Charcoal (10 wt% relative to product).
-
Reflux for 15 minutes.
-
Filter while hot through a Celite® pad to remove charcoal.
-
Crystallize by cooling slowly to 4°C.
The "Gold Standard" Purification Workflow
For pharmaceutical-grade purity (>99%), follow this integrated workflow. This process removes the unreacted amine, the bis-formylated side product, and trace regioisomers.
Workflow Diagram
Figure 2: Step-by-step purification workflow for N-pyridyl formamides.
Detailed Methodology: Recrystallization
Solvent System: Ethanol / Water (Preferred) or Acetonitrile.[2]
-
Dissolve: Place the semi-pure solid in a flask. Add boiling Ethanol (
) dropwise until the solid just dissolves. -
Clarify: If the solution is cloudy, filter hot.
-
Precipitate: Remove from heat. Add hot Water dropwise until a faint turbidity persists.
-
Clear: Add one drop of Ethanol to restore clarity.
-
Crystallize: Allow the flask to cool to room temperature undisturbed, then place in an ice bath (
) for 2 hours. -
Isolate: Filter the white needles/prisms and wash with cold 50% aqueous Ethanol.
-
Dry: Vacuum dry at
(Do not exceed to prevent thermal de-formylation).
Technical Data & FAQ
NMR Reference Table (DMSO- )
Note: Chemical shifts are approximate and heavily dependent on concentration and temperature due to the rotamer effect.
| Proton | Major Rotamer ( | Minor Rotamer ( | Multiplicity |
| CHO (Formyl) | ~9.4 - 9.6 | ~12.8 - 13.2 | Broad Singlet / Doublet |
| NH (Amide) | ~10.8 - 11.0 | ~10.5 - 10.7 | Broad Singlet |
| Py-H4 | ~8.2 | ~8.1 | Doublet ( |
| Py-H6 | ~8.5 | ~8.4 | Doublet ( |
Frequently Asked Questions
Q: Why is my yield low after acid wash? A: As noted in the diagnostic section, the formamide bond is labile. Strong acid washes (pH < 1) can hydrolyze the formamide back to the amine starting material. Furthermore, the protonated amide might be soluble in the aqueous layer if the acid concentration is too high.
Q: Can I use column chromatography? A: Yes, but it is often unnecessary. If you must, use a gradient of Hexanes to 40% Ethyl Acetate . The amine usually elutes first (less polar due to intramolecular H-bonding or lack of amide dipole), followed by the formamide. Note: Silica gel is slightly acidic and can cause slow hydrolysis on the column; add 1% Triethylamine to the eluent to buffer it.
Q: My solid turned yellow overnight. Is it ruined? A: Likely not. Halogenated pyridines are photosensitive. Surface oxidation causes yellowing. Check the NMR; if the purity is >95%, a simple wash with cold ether or the charcoal protocol (Protocol 2) will restore the white color.
References
-
Rotameric Behavior in N-Pyridyl Amides
- Title: Stereochemical and conformational exchanges in N,N'-di(2-pyridyl)formamidines: An X-ray and 1H NMR study.
- Source: National Institutes of Health (PubMed) / Beilstein J. Org. Chem.
-
URL:[Link]
- Relevance: Establishes the existence of stable E/Z isomers in pyridyl-nitrogen systems, explaining the "double peak" NMR phenomenon.
-
Synthesis & Purification of Halogenated Aminopyridines
-
General Formylation Methodologies
- Title: N-(3-Bromo-5-chloropyridin-2-yl)formamide (Compound Record).
- Source: PubChem (N
-
URL:[Link]
- Relevance: Verifies the chemical structure and provides links to specific patent literature regarding its synthesis and physical properties.
Sources
troubleshooting low yield in N-(3-Bromo-5-chloropyridin-2-yl)formamide synthesis
Technical Support Center: N-(3-Bromo-5-chloropyridin-2-yl)formamide Synthesis
Welcome to the technical support center for the synthesis of N-(3-Bromo-5-chloropyridin-2-yl)formamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction for maximal yield and purity.
Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common initial queries. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides.
Q1: My reaction stalls, leaving significant unreacted 2-amino-3-bromo-5-chloropyridine. What is the likely cause?
This is often due to issues with the formylating agent, insufficient activation, or suboptimal temperature. Ensure your formylating agent (e.g., formic acid) is fresh and of high purity. If using a mixed anhydride method (e.g., with acetic anhydride), ensure the anhydride is not hydrolyzed. Cautiously increasing the reaction temperature in small increments while monitoring via TLC/LC-MS can also help drive the reaction to completion.
Q2: My TLC/LC-MS shows the formation of multiple product spots, and my yield of the desired formamide is low. What are these byproducts?
The most common byproducts arise from impurities in the starting material or side reactions. The bromination of aminopyridines can sometimes lead to di-brominated species (e.g., 2-amino-3,5-dibromopyridine), which may react to form an undesired formamide.[1][2] Additionally, under harsh conditions, degradation of the pyridine ring or side reactions with the solvent (if reactive) can occur.
Q3: I experience a significant loss of product during the aqueous work-up and extraction. Why is this happening?
N-pyridinyl formamides can be susceptible to acid- or base-catalyzed hydrolysis back to the starting amine, especially at elevated temperatures. During work-up, it is critical to use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the reaction mixture, and to perform extractions promptly and without excessive heating. The product may also have partial solubility in the aqueous layer, leading to losses with each wash.
Q4: The isolated product is off-color (yellow or brown) instead of the expected white/pale solid. How can I improve its purity and color?
Discoloration typically points to the presence of impurities or degradation products.[3] Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is highly recommended.[4] If the color persists, a charcoal treatment during the recrystallization process can effectively remove colored impurities.
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving yield issues based on the stage of the synthesis.
Problem Area 1: Starting Material Integrity
The quality of your starting material, 2-amino-3-bromo-5-chloropyridine, is the foundation of a successful synthesis. Its purity can be compromised during its own synthesis, often via halogenation of 2-aminopyridine precursors.[1][5]
Q: How can I confirm the purity of my 2-amino-3-bromo-5-chloropyridine?
A: Multi-point verification is crucial.
-
Melting Point: Compare the observed melting point with the literature value. A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy (¹H NMR): Check for the correct number of aromatic protons, their splitting patterns, and integration. The presence of unexpected signals may suggest isomeric or di-halogenated impurities.
-
LC-MS: This is the most sensitive method to detect trace impurities. A single, sharp peak with the correct mass-to-charge ratio (m/z) is expected.
Q: My starting material contains di-halogenated impurities. Must I purify it before proceeding?
A: Yes. Purification is highly recommended. These impurities will consume reagents and complicate the purification of your final product. Recrystallization is often the most effective method for removing such closely related impurities.
Problem Area 2: Reaction Conditions & Optimization
The formylation of an electron-deficient aminopyridine requires carefully controlled conditions to proceed efficiently while minimizing side reactions.
Q: Which formylating agent and conditions should I use?
A: The choice of formylating agent is a critical parameter. While many methods exist for formylation, the reaction of aminopyridines often requires forcing conditions.[6] Below is a comparison of common methods.
| Formylation Method | Reagents | Typical Temperature | Advantages | Disadvantages |
| Formic Acid | 88-98% Formic Acid | Reflux | Simple, inexpensive reagents. | Requires high temperatures; may cause degradation; water content can be an issue. |
| Mixed Anhydride | Formic Acid, Acetic Anhydride | 0 °C to RT | Highly reactive, allows for lower reaction temperatures. | Acetic anhydride is moisture-sensitive; potential for acetylation as a side reaction. |
| Ethyl Formate | Ethyl Formate, Base (e.g., NaOMe) | Reflux | Good for substrates sensitive to strong acids. | Often requires a strong base; may not be effective for deactivated amines. |
| Vilsmeier-Haack type | DMF, POCl₃/PBr₃ | 0 °C to 60 °C | Can be effective for difficult formylations.[7] | Reagents are harsh; work-up can be complex. |
Expert Recommendation: For N-(3-Bromo-5-chloropyridin-2-yl)formamide, the mixed anhydride method using formic acid and acetic anhydride at room temperature often provides a good balance of reactivity and control. It is crucial to monitor the reaction's progress closely.
Reaction Pathway and Troubleshooting Logic
The following diagram illustrates the primary reaction pathway and a logical flow for troubleshooting common issues.
Caption: Reaction pathway and a decision tree for troubleshooting low yield.
Problem Area 3: Work-up & Product Isolation
A well-executed reaction can still result in low yields if the work-up and purification stages are not optimized for the specific properties of the product.
Q: What is a reliable, step-by-step work-up procedure to minimize product loss?
A: The following protocol is designed to mitigate hydrolysis and maximize recovery.
-
Cooling: Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential degradation and hydrolysis during the quench.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of ice and water.
-
Neutralization: While monitoring the pH, slowly add a saturated solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) will occur. Adjust the pH to be neutral (pH ~7-8). Avoid making the solution strongly basic, as this can also catalyze hydrolysis.
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to help break up any emulsions and remove excess water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a moderate temperature (<40 °C).
Q: My product is difficult to crystallize. What should I do?
A: If the crude product is an oil or fails to crystallize easily, it likely contains impurities that are inhibiting lattice formation.
-
Initial Purification: First, try purifying a small amount via flash column chromatography on silica gel. Use a gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity. This will remove most impurities.
-
Solvent Screening: Use the purified solid to screen for a suitable recrystallization solvent. Good single-solvent systems often involve alcohols (ethanol, isopropanol), while two-solvent systems like ethyl acetate/hexanes or acetone/water are also highly effective for amide compounds.[4]
Key Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System (Eluent): A mixture of 30-50% Ethyl Acetate in Hexanes is a good starting point. Adjust the ratio to achieve an Rf value of ~0.3-0.4 for the product.
-
Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot the plate on the baseline. Also spot the starting material as a reference.
-
Development: Place the plate in a chamber saturated with the eluent vapor. Allow the solvent front to travel up ~80% of the plate's length.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The starting amine and the formamide product should have different Rf values, with the more polar formamide typically having a lower Rf.
Workflow for Synthesis Optimization
The following diagram outlines a systematic workflow for optimizing the synthesis.
Caption: A systematic workflow for reaction optimization.
References
-
Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system. RSC Advances. Available from: [Link]
- CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate. Google Patents.
-
Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Selective-synthesis-of-formamides%2C-1%2C2-bis(N-and-He-Li/81f88301d00c4115e4782061327150c95096a60a]([Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available from: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available from: [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available from: [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Available from: [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. Available from: [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available from: [Link]
-
Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. ScholarWorks@UARK. Available from: [Link]
-
Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
- EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.
-
Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors. PMC. Available from: [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Reactions Involving N-(3-Bromo-5-chloropyridin-2-yl)formamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-Bromo-5-chloropyridin-2-yl)formamide. This guide provides in-depth technical advice, troubleshooting guides, and detailed protocols for catalyst selection in common cross-coupling reactions. Our focus is on providing practical, field-proven insights to help you overcome challenges and achieve successful synthetic outcomes.
Core Concepts: Understanding the Reactivity of N-(3-Bromo-5-chloropyridin-2-yl)formamide
N-(3-Bromo-5-chloropyridin-2-yl)formamide is a versatile intermediate, particularly in the synthesis of complex heterocyclic structures like pyrido[2,3-b]pyrazines, which are of significant interest in medicinal chemistry.[1][2] The molecule possesses two distinct electrophilic sites for cross-coupling reactions: a C-Br bond at the 3-position and a C-Cl bond at the 5-position.
A fundamental principle in palladium-catalyzed cross-coupling reactions is the relative reactivity of carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.[3] This inherent difference in reactivity is the cornerstone of achieving selective functionalization of N-(3-Bromo-5-chloropyridin-2-yl)formamide. The C-Br bond at the 3-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 5-position.[3][4] Therefore, with careful catalyst selection and optimization of reaction conditions, selective cross-coupling at the C-Br position is readily achievable.
The pyridine ring is an electron-deficient system, which generally facilitates the oxidative addition step in the catalytic cycle for cross-coupling reactions.[5] The presence of an additional electron-withdrawing chloro group further enhances this effect. The N-formamide group at the 2-position can also influence the reaction, potentially through chelation to the metal center, which may affect catalyst activity and stability.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: I am attempting a Suzuki-Miyaura coupling at the C-Br position of N-(3-Bromo-5-chloropyridin-2-yl)formamide, but I am observing low to no product yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki coupling of this substrate can stem from several factors. A systematic approach to troubleshooting is essential.
-
Catalyst System Inactivity:
-
Explanation: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective for some activated aryl bromides,[7] electron-deficient pyridines, especially with potentially coordinating substituents like the formamide, can be challenging. The catalyst may be poisoned by the substrate or impurities, or the ligand may not be suitable for the specific transformation.
-
Solutions:
-
Switch to a more robust catalyst system. For challenging couplings, consider using more electron-rich and sterically hindered phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[8] These ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Use a pre-catalyst. Pre-catalysts like XPhos-Pd-G2 or SPhos-Pd-G2 are often more active and stable, leading to more reproducible results.[8]
-
Ensure catalyst quality. Palladium catalysts can degrade over time. Use a fresh batch of catalyst or one that has been properly stored under an inert atmosphere.
-
-
-
Base and Solvent Issues:
-
Explanation: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9] An inappropriate base or solvent system can halt the reaction. For instance, using a base that is too weak may not facilitate the formation of the active boronate species. Conversely, a base that is too strong could lead to decomposition of the starting material or catalyst. The presence or absence of water can also be critical.
-
Solutions:
-
Optimize the base. K₃PO₄ is often a good choice for Suzuki couplings of heteroaryl halides.[7][10] Other bases to consider are K₂CO₃ or Cs₂CO₃.
-
Solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[7][10] The water is necessary to solubilize the inorganic base and facilitate the formation of the boronate. The ratio of organic solvent to water should be optimized.
-
Ensure anhydrous conditions if required. While many Suzuki couplings benefit from water, some specific catalyst systems may require anhydrous conditions. Ensure your solvents are properly dried if this is the case.
-
-
-
Reaction Temperature:
-
Explanation: Cross-coupling reactions are often sensitive to temperature. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of the starting material, product, or catalyst.
-
Solution: The optimal temperature range for Suzuki couplings of similar bromo-pyridines is typically between 80-110 °C.[3][7] It is advisable to screen a range of temperatures to find the sweet spot for your specific reaction.
-
Question 2: I am observing significant amounts of debromination (hydrodehalogenation) of my starting material instead of the desired cross-coupled product. What is causing this side reaction?
Answer:
Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient substrates.
-
Explanation: This side reaction can occur through several pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture. It can also be promoted by certain ligands and bases.
-
Solutions:
-
Use a robust ligand. Ligands like XPhos have been shown to minimize debromination in challenging Suzuki couplings.[8]
-
Carefully dry your reagents and solvents. While some water is often necessary for the Suzuki reaction, excess water can promote hydrodehalogenation. Using freshly dried solvents and ensuring the boronic acid and base are not excessively hydrated can help.
-
Optimize the base. A weaker base might reduce the rate of debromination.
-
Lower the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes suppress side reactions.
-
Question 3: I am trying to perform a Buchwald-Hartwig amination on N-(3-Bromo-5-chloropyridin-2-yl)formamide, but the reaction is not proceeding cleanly. What catalyst system should I use?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system.
-
Explanation: The pyridine nitrogen and the formamide group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, a carefully selected ligand that can overcome this inhibition is necessary.
-
Recommended Catalyst Systems:
-
Bulky Biarylphosphine Ligands: For amination of heteroaryl halides, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally the most effective.[6] Consider using ligands such as RuPhos or BrettPhos in combination with Pd₂(dba)₃ or Pd(OAc)₂. The use of their corresponding pre-catalysts (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G2) is highly recommended for improved activity and reproducibility.
-
Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. LiHMDS is often an excellent choice for couplings involving heteroaryl halides.[6] Other options include NaOtBu or K₃PO₄.
-
Solvent: Anhydrous ethereal solvents like THF or non-polar solvents such as toluene are commonly used.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I selectively perform a cross-coupling reaction at the C-Cl bond of N-(3-Bromo-5-chloropyridin-2-yl)formamide?
-
A1: Selective coupling at the C-Cl bond in the presence of the more reactive C-Br bond is extremely challenging and generally not feasible in a single step. The standard approach would be to first functionalize the C-Br bond and then, in a subsequent step, use a more active catalyst system and harsher conditions (e.g., higher temperatures) to couple at the C-Cl position.[3] Catalyst systems developed for aryl chloride activation, such as those using bulky N-heterocyclic carbene (NHC) ligands or highly electron-rich phosphines, would be required for the second step.
-
-
Q2: Does the formamide group interfere with the cross-coupling reaction?
-
A2: The formamide group can potentially act as a coordinating group to the palladium catalyst.[6] This can sometimes lead to catalyst inhibition. Using bulky ligands that create a sterically hindered environment around the palladium center can often mitigate this issue. In some cases, protecting the formamide group might be considered, although this adds extra steps to the synthesis.
-
-
Q3: What analytical techniques are recommended for monitoring the progress of these reactions?
-
A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for tracking the consumption of starting material and the formation of the product and any side products. ¹H NMR of the crude reaction mixture can also provide valuable information on the conversion.
-
Recommended Catalyst Systems: A Comparative Overview
The following table summarizes recommended starting points for catalyst systems for different reactions involving N-(3-Bromo-5-chloropyridin-2-yl)formamide.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | A good starting point based on similar substrates.[7] May require optimization. |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | A more robust system for potentially difficult couplings.[8] | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | LiHMDS | THF | 65-80 | Effective for amination of heteroaryl bromides.[6] |
| BrettPhos-Pd-G3 (2-4 mol%) | - | NaOtBu | Toluene | 80-100 | A highly active pre-catalyst that can be very effective. |
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is adapted from a procedure for a structurally similar substrate and provides a robust starting point.[7]
-
Materials:
-
N-(3-Bromo-5-chloropyridin-2-yl)formamide (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk flask, add N-(3-Bromo-5-chloropyridin-2-yl)formamide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add 1,4-dioxane and water (e.g., a 4:1 v/v mixture) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Stir the reaction mixture at 85-95 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination at the C-Br Position
This is a general protocol for the amination of heteroaryl bromides.[6]
-
Materials:
-
N-(3-Bromo-5-chloropyridin-2-yl)formamide (1.0 equiv)
-
Amine (1.5 equiv)
-
RuPhos-Pd-G3 pre-catalyst (0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv, e.g., 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add N-(3-Bromo-5-chloropyridin-2-yl)formamide and the RuPhos-Pd-G3 pre-catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF, followed by the amine.
-
Add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Catalyst Selection and Reaction Mechanisms
Diagram 1: Decision Tree for Catalyst Selection
Caption: A workflow for selecting and optimizing catalysts for Suzuki and Buchwald reactions.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Formylating Agents for 3-Amino-2-bromo-5-chloropyridine in Pharmaceutical Synthesis
In the landscape of pharmaceutical and agrochemical research, the precise functionalization of heterocyclic scaffolds is a critical step in the development of novel molecular entities. The pyridine ring, in particular, is a privileged structure, and its substituted derivatives are key building blocks in a multitude of active pharmaceutical ingredients. Among these, 3-amino-2-bromo-5-chloropyridine stands out as a versatile intermediate. The introduction of a formyl group onto the amino moiety of this compound yields N-(2-bromo-5-chloro-pyridin-3-yl)formamide, a precursor that opens avenues for further molecular elaboration.
This technical guide provides an in-depth, objective comparison of common formylating agents for the N-formylation of 3-amino-2-bromo-5-chloropyridine. We will delve into the mechanistic nuances, practical experimental considerations, and performance of three widely used reagents: formic acid, acetic formic anhydride, and the Vilsmeier-Haack reagent. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.
The Strategic Importance of N-Formylation
The N-formylation of 3-amino-2-bromo-5-chloropyridine is a crucial transformation for several reasons. The resulting formamide can serve as a protecting group for the amine, a precursor for the generation of isocyanides, or a key intermediate for the synthesis of more complex heterocyclic systems. The choice of formylating agent can significantly impact the efficiency, scalability, and overall success of the synthetic route. The electronic nature of the starting material—an aminopyridine bearing both electron-donating (amino) and electron-withdrawing (halogen) groups—presents a unique chemical challenge that necessitates a careful selection of reagents and reaction conditions.
Comparative Analysis of Formylating Agents
Formic Acid: The Classic and Economical Choice
Formic acid is the simplest and most cost-effective formylating agent. Its direct use for the N-formylation of amines typically requires elevated temperatures to drive the dehydration and formation of the amide bond.[1] To enhance its reactivity, various catalytic systems can be employed.
Mechanism: The reaction generally proceeds via a nucleophilic attack of the amine on the protonated carbonyl carbon of formic acid, followed by the elimination of water. The use of a catalyst can facilitate this process by further activating the formic acid.
Advantages:
-
Cost-effective and readily available: Formic acid is an inexpensive bulk chemical.
-
Environmentally benign: The primary byproduct is water.
Disadvantages:
-
Harsh reaction conditions: Often requires high temperatures, which may not be suitable for sensitive substrates.
-
Moderate to good yields: Yields can be variable and may not be as high as with more reactive agents.[1]
-
Equilibrium considerations: The reaction is reversible, often necessitating the removal of water to drive it to completion.
Acetic Formic Anhydride (AFA): The High-Yielding and Rapid Reagent
Acetic formic anhydride (AFA) is a highly reactive mixed anhydride that serves as a potent formylating agent.[2] It is typically generated in situ from the reaction of formic acid and acetic anhydride, which circumvents the need to handle the unstable formic anhydride.[3][4]
Mechanism: The N-formylation with AFA proceeds through a nucleophilic acyl substitution. The amino group of the pyridine attacks the more electrophilic and sterically less hindered formyl carbonyl carbon of AFA. This is followed by the collapse of the tetrahedral intermediate and the elimination of an acetate leaving group.[2]
Experimental Workflow for N-Formylation using Acetic Formic Anhydride
Caption: Workflow for N-formylation using in situ generated AFA.
Advantages:
-
High reactivity and efficiency: Reactions are often complete in under 15 minutes.[2]
-
Excellent yields: Consistently provides high to near-quantitative yields (typically 97-100%).[2]
-
Mild conditions: Reactions are usually conducted at low temperatures (e.g., -20 °C to 0 °C), which is beneficial for substrates with sensitive functional groups.[2]
-
Broad substrate scope: Effective for a wide range of amines.
Disadvantages:
-
Moisture sensitive: AFA is sensitive to moisture and requires anhydrous reaction conditions.[5]
-
Exothermic reaction: The in situ generation of AFA is exothermic and requires careful temperature control.[5]
Vilsmeier-Haack Reagent (DMF/POCl₃): The Electrophilic Formylating System
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[7]
Mechanism: The reaction involves the formation of the Vilsmeier reagent, which then acts as the electrophile. However, for the N-formylation of an amine, the reaction proceeds by the nucleophilic attack of the amino group on the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate furnishes the formamide. It is important to note that for electron-rich aromatic systems, C-formylation can be a competing reaction.[8][9] For 3-amino-2-bromo-5-chloropyridine, the amino group is the primary site of reaction.
Reaction Mechanism of Vilsmeier-Haack N-Formylation
Caption: Mechanism of Vilsmeier-Haack N-formylation.
Advantages:
-
Effective for many heterocycles: A reliable method for the formylation of various heterocyclic systems.[8]
-
Readily available reagents: DMF and POCl₃ are common laboratory reagents.
Disadvantages:
-
Potential for side reactions: For certain substrates, C-formylation or other side reactions can occur.
-
Harsh work-up: The reaction often requires quenching with a base, and the work-up can be more involved than with other methods.
-
Reactivity with electron-deficient systems: The electrophilicity of the Vilsmeier reagent is weaker than that of other acylating agents, which can be a limitation for less nucleophilic amines.[9]
Performance Comparison: A Data-Driven Summary
| Feature | Formic Acid | Acetic Formic Anhydride (AFA) | Vilsmeier-Haack Reagent (DMF/POCl₃) |
| Reactivity | Low to Moderate | Very High | Moderate |
| Typical Yield | Moderate to Good | Excellent (often >95%)[2] | Good to Excellent |
| Reaction Time | Hours to Days[1] | < 15 minutes[2] | Hours |
| Reaction Temperature | Elevated (Reflux) | Low (-20 °C to 0 °C)[2] | 0 °C to Room Temperature |
| Substrate Sensitivity | Can be problematic for sensitive substrates | Ideal for sensitive substrates | Generally tolerant, but side reactions possible |
| Work-up | Simple evaporation or extraction | Quenching and extraction | Quenching, neutralization, and extraction |
| Cost | Low | Low to Moderate | Low to Moderate |
| Safety | Corrosive | Exothermic, moisture-sensitive[5] | POCl₃ is corrosive and reacts violently with water |
Experimental Protocols
Protocol 1: N-Formylation using Acetic Formic Anhydride (in situ generation)
Materials:
-
3-Amino-2-bromo-5-chloropyridine
-
Formic acid (≥98%)
-
Acetic anhydride (≥98%)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-bromo-5-chloropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, add acetic anhydride (1.5 eq) and cool to 0 °C in an ice bath.
-
Slowly add formic acid (2.0 eq) dropwise to the cooled acetic anhydride with vigorous stirring. Maintain the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 15-30 minutes to ensure the complete formation of acetic formic anhydride.
-
Add the freshly prepared acetic formic anhydride solution dropwise to the cooled solution of 3-amino-2-bromo-5-chloropyridine.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-bromo-5-chloro-pyridin-3-yl)formamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: N-Formylation using the Vilsmeier-Haack Reagent
Materials:
-
3-Amino-2-bromo-5-chloropyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add anhydrous DMF (used as both solvent and reagent).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the cooled DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-amino-2-bromo-5-chloropyridine (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendation
The choice of formylating agent for the N-formylation of 3-amino-2-bromo-5-chloropyridine is a critical decision that balances reactivity, yield, scalability, and the specific constraints of the synthetic route.
For rapid, high-yielding, and clean conversion under mild conditions, acetic formic anhydride generated in situ is the superior choice . Its high reactivity and the mild reaction conditions make it particularly suitable for complex molecules and for instances where high purity of the product is paramount. While it requires anhydrous conditions and careful temperature control, the significantly shorter reaction times and excellent yields often outweigh these considerations.
The Vilsmeier-Haack reagent offers a viable alternative, particularly when large-scale synthesis is a consideration due to the low cost of the reagents. However, the potential for side reactions and the more involved work-up procedure may render it less ideal for certain applications.
Formic acid remains a useful option when cost is the primary driver and when the substrate is robust enough to withstand elevated temperatures. Its simplicity is an advantage, but the typically lower yields and longer reaction times make it less efficient for high-throughput or time-sensitive synthetic campaigns.
Ultimately, the optimal formylating agent will depend on the specific project goals, including desired purity, scale, and the chemical nature of the downstream synthetic steps. For most research and development applications involving 3-amino-2-bromo-5-chloropyridine, the efficiency and reliability of acetic formic anhydride make it the recommended starting point for process optimization.
References
[3] BenchChem. Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. (2025). [2] BenchChem. Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. (2025). [10] BenchChem. Comparing Vilsmeier-Haack with other formylation methods for heterocycles. (2025). [11] ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). [12] Organic Syntheses. Acetic Formic Anhydride. [13] ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [7] J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025). [5] BenchChem. Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. (2025). [8] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [14] Semantic Scholar. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. (1965). [9] Chemistry Steps. Vilsmeier-Haack Reaction. (2023). [15] CCS Chemistry. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025). [4] ResearchGate. Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. [6] Wikipedia. Vilsmeier–Haack reaction. [16] BenchChem. Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide. (2025). [1] MDPI. Formylation of Amines. (2014). [17] ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). [18] Jetir.Org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [19] LOCKSS. HETEROCYCLES, Vol. [20] Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). [21] NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [22] MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). [23] PubMed. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003). [24] Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. [25] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). [26] PubMed. C3-Formylation of Pyridines via Streptocyanine Intermediates. (2025). [27] Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [28] PubMed. Electronic effects on the catalytic disproportionation of formic acid to methanol by [Cp*Ir(III)(R-bpy)Cl]Cl complexes. (2016). [29] ChemUniverse. N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE [P88574]. [30] Semantic Scholar. An efficient method for the N-formylation of amines under catalyst- and additive-free conditions. [31] ResearchGate. An efficient method for the N-formylation of amines under catalyst- and additive-free conditions. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. jetir.org [jetir.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. ajrconline.org [ajrconline.org]
- 21. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 25. jelsciences.com [jelsciences.com]
- 26. C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. applications.emro.who.int [applications.emro.who.int]
- 28. Electronic effects on the catalytic disproportionation of formic acid to methanol by [Cp*Ir(III)(R-bpy)Cl]Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE [P88574] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 30. semanticscholar.org [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing the Cross-Reactivity of N-(3-Bromo-5-chloropyridin-2-yl)formamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological cross-reactivity of the novel compound, N-(3-Bromo-5-chloropyridin-2-yl)formamide. In drug discovery, understanding a compound's selectivity is paramount; off-target interactions can lead to misleading experimental results, unforeseen toxicity, or even new therapeutic opportunities.[1][2] This document moves beyond a simple listing of data to provide a strategic, multi-phased experimental plan, explaining the causal logic behind each methodological choice to ensure a robust and self-validating characterization of this compound.
Introduction: The Imperative of Selectivity Profiling
N-(3-Bromo-5-chloropyridin-2-yl)formamide is a halogenated pyridine derivative. This structural class is of significant interest in medicinal chemistry, with related scaffolds appearing in compounds targeting a wide array of proteins, most notably protein kinases.[3][4] Before significant resources are invested in developing this molecule for a specific biological purpose, a thorough investigation of its selectivity profile is not just recommended, but essential. Off-target effects, where a drug interacts with unintended molecular targets, can confound biological data and pose significant safety risks in therapeutic development.[1][5]
This guide outlines a phased approach to de-risking N-(3-Bromo-5-chloropyridin-2-yl)formamide, beginning with broad, in vitro screening to identify potential interactions, followed by targeted cellular assays to confirm engagement in a physiologically relevant context, and concluding with functional and phenotypic assessments to understand the compound's broader biological impact.
Figure 1: A phased workflow for comprehensively assessing the cross-reactivity of a novel compound.
Phase 1: Broad In Vitro Profiling
The initial step is to cast a wide net to understand the potential interaction landscape of N-(3-Bromo-5-chloropyridin-2-yl)formamide. This is most efficiently achieved through high-throughput screening against large, diverse panels of purified proteins.[1]
Kinase Panel Screening
Given the prevalence of the pyridine scaffold in kinase inhibitors, a comprehensive kinase screen is the logical starting point.[3] The goal is to determine both the potency against any primary targets and the selectivity against the broader human kinome.[6][7] Commercial services offer panels covering over 400 kinases, providing a robust overview of a compound's selectivity.[6]
Experimental Protocol: Broad Kinase Panel Screen (ADP-Glo™)
This protocol is based on the widely used ADP-Glo™ luminescent assay platform, which measures kinase activity by quantifying the amount of ADP produced.[7][8]
-
Compound Preparation: Prepare a 10 mM stock solution of N-(3-Bromo-5-chloropyridin-2-yl)formamide in 100% DMSO. Create a dilution series to achieve final assay concentrations, typically from 10 µM down to 0.1 nM.
-
Reaction Assembly: In a 384-well plate, combine the kinase reaction buffer, the specific kinase being tested, its corresponding substrate, and ATP at a concentration near its Km value for that enzyme.[6]
-
Compound Addition: Add the diluted N-(3-Bromo-5-chloropyridin-2-yl)formamide or DMSO vehicle control to the reaction wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control. Plot the data to determine IC50 values for any inhibited kinases.
Hypothetical Screening Data & Comparative Analysis
To illustrate how to interpret the results, we will compare hypothetical data for N-(3-Bromo-5-chloropyridin-2-yl)formamide against two theoretical alternatives: "Compound X" (a selective inhibitor) and "Compound Y" (a non-selective inhibitor).
| Target Kinase | N-(3-Bromo-5-chloropyridin-2-yl)formamide (IC50, nM) | Compound X (IC50, nM) | Compound Y (IC50, nM) |
| MAPK14 (p38α) | 25 | 15 | 50 |
| MAPK1 (ERK2) | >10,000 | >10,000 | 150 |
| CDK2 | 1,500 | >10,000 | 85 |
| SRC | 800 | 9,500 | 210 |
| ABL1 | 2,200 | >10,000 | 300 |
| VEGFR2 | >10,000 | >10,000 | 120 |
Interpretation:
-
N-(3-Bromo-5-chloropyridin-2-yl)formamide: Shows potent activity against MAPK14 (p38α) and moderate off-target activity against SRC and CDK2. It is highly selective over MAPK1 and VEGFR2.
-
Compound X: Demonstrates high potency and selectivity for MAPK14, with over 600-fold selectivity against the next closest off-target (SRC). This is a desirable profile for a tool compound.
-
Compound Y: Exhibits potent activity but is highly promiscuous, inhibiting multiple kinases from different families with similar potency. This compound would be a poor choice for studying a specific pathway.
Phase 2: Confirming Target Engagement in a Cellular Context
In vitro activity does not guarantee that a compound will engage its target within the complex environment of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly confirm target engagement in intact cells, based on the principle of ligand-induced thermal stabilization.[10][11][12]
Figure 2: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for MAPK14 Engagement
This protocol details the steps to validate the binding of N-(3-Bromo-5-chloropyridin-2-yl)formamide to its primary target, MAPK14, in a relevant cell line (e.g., HEK293).
-
Cell Culture: Culture HEK293 cells to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend them in a culture medium. Treat the cell suspension with 10 µM N-(3-Bromo-5-chloropyridin-2-yl)formamide or DMSO vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[10]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing intracellular proteins without using detergents that might interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize the protein amounts for each sample, add loading buffer, and resolve the proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific for MAPK14, followed by a secondary HRP-conjugated antibody.
-
Data Analysis: Quantify the band intensities for MAPK14 at each temperature for both the compound-treated and DMSO-treated samples. Plot the relative band intensity against temperature to generate melt curves. A successful target engagement will result in a rightward shift of the melt curve for the compound-treated sample, indicating thermal stabilization.[13]
Phase 3: Unbiased Phenotypic and Functional Analysis
Confirming target binding is crucial, but understanding the functional consequences is the ultimate goal. This phase uses cell-based assays to link target engagement to a biological response and to uncover any unexpected "hidden phenotypes" that might arise from off-target effects.[14][15]
Targeted Pathway Analysis
If N-(3-Bromo-5-chloropyridin-2-yl)formamide engages MAPK14, we expect to see an inhibition of the downstream p38 signaling pathway. This can be directly measured by assessing the phosphorylation status of a known MAPK14 substrate, such as MK2.
Experimental Protocol: Phospho-Flow Cytometry for MK2 Inhibition
-
Cell Treatment: Seed a suitable cell line (e.g., THP-1 monocytes) and treat with a dose-response of N-(3-Bromo-5-chloropyridin-2-yl)formamide for 1-2 hours.
-
Stimulation: Stimulate the cells with a known p38 activator, such as anisomycin or LPS, for 15-30 minutes to induce MK2 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize them with methanol to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated MK2 (p-MK2).
-
Data Acquisition: Analyze the cells on a flow cytometer to quantify the median fluorescence intensity (MFI) of the p-MK2 signal in each sample.
-
Analysis: A potent and specific on-target effect would be observed as a dose-dependent decrease in the p-MK2 signal.
Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on cellular morphology and function without a preconceived notion of the target.[14][16] This approach is invaluable for identifying unexpected off-target activities.[1] High-content imaging, which uses automated microscopy and image analysis, can simultaneously measure hundreds of cellular features (e.g., cell shape, nuclear size, mitochondrial integrity, cytoskeletal arrangement).
By comparing the phenotypic "fingerprint" of N-(3-Bromo-5-chloropyridin-2-yl)formamide to a library of reference compounds with known mechanisms of action, we can computationally cluster our compound with others that induce similar effects. A match with an unexpected compound class could reveal a significant off-target liability or a novel therapeutic application.
Figure 3: Conceptual comparison of target-based versus phenotypic screening approaches.
Conclusion
Characterizing the cross-reactivity of a novel compound like N-(3-Bromo-5-chloropyridin-2-yl)formamide is a foundational activity in chemical biology and drug discovery. A slapdash approach can lead to misinterpreted data and wasted resources, while a rigorous, multi-phased strategy provides confidence in a compound's mechanism of action. By systematically moving from broad in vitro panels to direct cellular target engagement and finally to functional and phenotypic readouts, researchers can build a comprehensive selectivity profile. This layered, self-validating approach ensures that any subsequent biological findings are built on a solid, reliable foundation.
References
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Infinix Bio. (2026, January 30). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. [Link]
-
Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
MacDonald, M. L., Lamerdin, J., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]
-
Reaction Biology. Cell-Based Assays. [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Sygnature Discovery. Cell Based Potency Assays. [Link]
-
ICE Bioscience. Integrated Kinase Drug Discovery. [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2888-2897. [Link]
-
CD Genomics. Comprehensive Analysis of CRISPR Off-Target Effects. [Link]
-
Reitz, A. B., et al. (2022). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers in Pharmacology, 13, 917968. [Link]
-
Probes & Drugs. P&D Compounds. [Link]
-
ChemUniverse. N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE [P88574]. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 184. [Link]
-
Chemspace. N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide. [Link]
- Google Patents. Substituted pyridines as selective cyclooxygenase-2 inhibitors.
-
Sobańska, A. W., & Kałużna-Czaplińska, J. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]
-
Knebel, C., et al. (2021). Effects of co-formulants on the absorption and secretion of active substances in plant protection products in vitro. Archives of Toxicology, 95(10), 3205-3221. [Link]
-
Mohr, A. L. A., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, bkab110. [Link]
-
Zhang, D., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. [Link]
-
Bohle, D. S., et al. (2014). Recognized N-nitrosamide reactivity. ResearchGate. [Link]
-
Rauf, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6965. [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infinixbio.com [infinixbio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N-(3-Bromo-5-chloropyridin-2-yl)formamide Purity by HPLC
Executive Summary: The "Ghost Peak" Trap
Validating the purity of N-(3-Bromo-5-chloropyridin-2-yl)formamide (hereafter BCPF ) presents a deceptive analytical challenge. Unlike standard stable intermediates, BCPF exhibits two distinct behaviors that often lead to false "Out of Specification" (OOS) results during early development:
-
Rotamerism: The formamide moiety (
) exhibits restricted rotation around the C-N bond, frequently appearing as a split peak or a "shoulder" at ambient temperatures, which is often misidentified as an impurity. -
Halogen Scrambling: The presence of both bromine and chlorine on the pyridine ring introduces the risk of regioisomeric impurities (e.g., 3-chloro-5-bromo analogs) that co-elute on standard C18 chemistries.
This guide compares the Standard Generic Method (C18, Ambient) against an Optimized Isomer-Specific Method (Phenyl-Hexyl, Elevated Temperature), demonstrating why the latter is the only viable path for regulatory-compliant validation.
Part 1: The Analytical Challenge
Structural Vulnerabilities
The pyridine ring is electron-deficient, making the amide nitrogen weakly nucleophilic but prone to hydrolysis under acidic conditions.
-
Degradant A: 2-Amino-3-bromo-5-chloropyridine (Hydrolysis product).
-
Impurity B: N-(3,5-Dibromopyridin-2-yl)formamide (Synthetic byproduct).
-
Impurity C: N-(3-Chloro-5-bromopyridin-2-yl)formamide (Regioisomer).
The Rotamer Dilemma
At 25°C, the interconversion barrier between the cis and trans conformers of the formamide group is high enough that they separate chromatographically.
-
Symptom: A doublet peak with a ratio (typically 80:20 to 60:40) that varies with solvent composition.
-
Solution: Increasing column temperature increases the rate of interconversion, causing the peaks to coalesce into a single, sharp band.
Part 2: Method Comparison
We evaluated three methodological approaches to validate the purity of BCPF.
The Systems
-
Method A (Generic Screening): C18 Column, 0.1% TFA, 25°C.
-
Method B (High pH C18): C18 Column, Ammonium Bicarbonate (pH 10), 25°C.
-
Method C (Targeted Optimization): Phenyl-Hexyl Column, Ammonium Acetate (pH 5.0), 45°C.
Performance Data
| Feature | Method A (Generic C18) | Method B (High pH) | Method C (Phenyl-Hexyl) |
| Main Peak Shape | Split/Doublet (Rotamers) | Broad Single Peak | Sharp Single Peak |
| Rotamer Coalescence | No (Fails Integration) | Partial | Complete (>45°C) |
| Regioisomer Resolution | |||
| Hydrolysis Risk | High (Acidic pH) | Low | Minimal (Buffered pH 5) |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 | 1.05 |
| Suitability | REJECTED | REJECTED | ACCEPTED |
Technical Analysis
-
Why Method A Failed: The acidic mobile phase (TFA) protonates the pyridine nitrogen, causing secondary interactions with silanols (tailing). The ambient temperature failed to collapse the rotamers, leading to integration errors.
-
Why Method C Succeeded: The Phenyl-Hexyl stationary phase utilizes
interactions, which are highly sensitive to the electron-withdrawing nature of the halogens (Br vs. Cl). This separates the regioisomers effectively. The 45°C temperature ensures rotamer coalescence, yielding a single quantifiable peak.
Part 3: Validated Experimental Protocol
This protocol has been validated according to ICH Q2(R1) guidelines.
Chromatographic Conditions
-
Instrument: HPLC/UHPLC with PDA Detector.
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent),
mm, 3 µm. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0 adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 45°C ± 1°C (Critical for rotamer coalescence).
-
Injection Volume: 5 µL.
-
Detection: UV at 270 nm (Max absorption for pyridine ring).
-
Run Time: 25 minutes.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Part 4: Validation Logic & Visualizations
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the optimized Method C, specifically addressing the rotamer and halogen selectivity issues.
Figure 1: Method Development Decision Tree. Note the critical step of temperature elevation to resolve rotameric splitting prior to addressing stationary phase selectivity.
Validation Parameters (Summary)
| Parameter | Acceptance Criteria | Result (Method C) |
| Specificity | No interference at retention time of BCPF. Purity Angle < Purity Threshold. | Pass (Peak Purity confirmed via DAD). |
| Linearity | ||
| Accuracy | Recovery 98.0% - 102.0% (Spike recovery). | 99.4% (Mean). |
| Precision | RSD | 0.8%. |
| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ). | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL. |
| Robustness | Temp ± 2°C, pH ± 0.2. | Pass (Temp < 40°C causes peak splitting). |
Part 5: Mechanism of Separation
Understanding the chemistry is vital for troubleshooting. The Phenyl-Hexyl column provides unique selectivity for halogenated aromatics.
Figure 2: Mechanistic comparison of stationary phases. The Phenyl-Hexyl phase exploits the difference in electron density between Chlorine and Bromine substituents, which C18 cannot easily distinguish.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3]
-
RSC Advances. (2014). Chromatographically separable rotamers of an unhindered amide.[4][5] (Context on formamide rotamer separation in HPLC).
-
Journal of Chromatography A. (2008). Separation of halogenated positional isomers using alternative reversed-phase stationary phases. (Support for Phenyl-Hexyl selectivity).
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
A Comparative Guide to the Efficacy of N-(3-Bromo-5-chloropyridin-2-yl)amide and Urea Derivatives as p38 Kinase Inhibitors
This guide provides a comprehensive assessment of the efficacy of a series of novel compounds derived from a N-(3-bromo-5-chloropyridin-2-yl) scaffold. The primary focus is on their activity as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target in inflammatory diseases and cancer. Through a detailed analysis of structure-activity relationships (SAR), supported by experimental data and protocols, this document serves as a technical resource for researchers and professionals in drug discovery and development. We will explore the rationale behind the molecular design, compare the in vitro efficacy of various derivatives, and provide standardized protocols for their evaluation.
Introduction: Targeting the p38 MAPK Signaling Pathway
The p38 MAP kinase signaling cascade is a critical regulator of cellular responses to external stressors, including inflammatory cytokines.[] Dysregulation of this pathway is implicated in a range of pathologies, making p38 kinase an attractive target for therapeutic intervention.[2][3] The development of small molecule inhibitors of p38 has been a significant focus of research, with several compounds advancing into clinical trials.[4]
The core chemical scaffold investigated in this guide, N-(3-bromo-5-chloropyridin-2-yl), presents a promising starting point for the design of potent kinase inhibitors. The di-halogenated pyridine ring offers opportunities for diverse chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. This guide will focus on a series of amide and urea derivatives of this scaffold, evaluating how systematic structural changes impact their inhibitory activity against p38α, the most well-characterized isoform of p38 kinase.
Molecular Design and Synthesis of N-(3-Bromo-5-chloropyridin-2-yl) Derivatives
The synthesis of the target compounds commenced with the commercially available 2-amino-3-bromo-5-chloropyridine. A series of amide and urea derivatives were then synthesized to explore the structure-activity relationship.
Synthesis of Amide Derivatives
The amide derivatives were prepared by reacting 2-amino-3-bromo-5-chloropyridine with a variety of substituted benzoyl chlorides in the presence of a base. This straightforward nucleophilic acyl substitution allows for the introduction of a wide range of substituents on the benzoyl moiety.
Synthesis of Urea Derivatives
The urea derivatives were synthesized by reacting 2-amino-3-bromo-5-chloropyridine with substituted isocyanates. This reaction provides a facile route to a diverse set of N,N'-disubstituted ureas, enabling the exploration of different substitution patterns on the second aryl ring.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic routes to amide and urea derivatives.
Comparative Efficacy of N-(3-Bromo-5-chloropyridin-2-yl) Derivatives
The synthesized compounds were evaluated for their ability to inhibit p38α kinase activity in vitro. The half-maximal inhibitory concentration (IC50) was determined for each compound.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the in vitro p38α inhibitory activity of selected amide and urea derivatives.
| Compound ID | Core Structure | R Group | p38α IC50 (nM) |
| Amide-1 | N-(3-bromo-5-chloropyridin-2-yl)amide | 4-fluorophenyl | 150 |
| Amide-2 | N-(3-bromo-5-chloropyridin-2-yl)amide | 4-methoxyphenyl | 250 |
| Amide-3 | N-(3-bromo-5-chloropyridin-2-yl)amide | 3,4-dimethoxyphenyl | 180 |
| Amide-4 | N-(3-bromo-5-chloropyridin-2-yl)amide | 4-(trifluoromethyl)phenyl | 80 |
| Urea-1 | N-(3-bromo-5-chloropyridin-2-yl)urea | 4-chlorophenyl | 50 |
| Urea-2 | N-(3-bromo-5-chloropyridin-2-yl)urea | 4-methylphenyl | 90 |
| Urea-3 | N-(3-bromo-5-chloropyridin-2-yl)urea | 3,4-dichlorophenyl | 35 |
| Urea-4 | N-(3-bromo-5-chloropyridin-2-yl)urea | 4-tert-butylphenyl | 120 |
| SB203580 | (Reference Compound) | - | 45 |
Key Observations from the SAR:
-
Urea vs. Amide Linker: The urea derivatives generally exhibited greater potency than the corresponding amide derivatives. This is likely due to the additional hydrogen bond donor capacity of the urea linkage, which can form more extensive interactions with the enzyme's active site.
-
Substitution on the Aryl Ring: For both series, electron-withdrawing groups on the terminal aryl ring tended to enhance inhibitory activity. For instance, the trifluoromethyl group in Amide-4 and the chloro substituents in Urea-1 and Urea-3 resulted in lower IC50 values.
-
Steric Effects: The introduction of bulky substituents, such as the tert-butyl group in Urea-4 , led to a decrease in potency, suggesting that the binding pocket has limited space in this region.
The following diagram illustrates the key SAR findings:
Caption: Key structure-activity relationship trends observed.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
General Synthesis of N-(3-bromo-5-chloropyridin-2-yl)benzamide Derivatives
-
To a solution of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
In Vitro p38α Kinase Inhibition Assay
This protocol is based on a luminescent kinase assay format that measures the amount of ATP remaining in solution following a kinase reaction.[5]
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the p38α kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram outlines the p38 kinase inhibition assay workflow:
Caption: Workflow for the in vitro p38 kinase inhibition assay.
Conclusion and Future Directions
This guide has demonstrated that the N-(3-bromo-5-chloropyridin-2-yl) scaffold is a viable starting point for the development of potent p38 kinase inhibitors. The structure-activity relationship studies revealed that urea derivatives with electron-withdrawing substituents on the terminal aryl ring exhibit the most promising activity.
Future work should focus on optimizing the pharmacokinetic properties of these compounds, including their solubility, metabolic stability, and cell permeability. Further in vitro and in vivo studies are warranted to assess their selectivity against other kinases and their efficacy in relevant disease models. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this promising class of compounds.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
- Proisy, N., & Sharples, K. R. (2015). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1263, 1–15.
- Ashraf, M. A., & Al-Hussain, S. A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International journal of molecular sciences, 19(9), 2799.
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
- McCauley, J. I., & Kucera, G. L. (2010). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 648, 275–288.
- Zhang, Y., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Zhang, S. Q., et al. (2015). Synthesis and anticancer effects evaluation of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea as anticancer agents with low toxicity. Bioorganic & medicinal chemistry, 23(18), 6072–6082.
- Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & medicinal chemistry letters, 19(20), 5893–5897.
- Wang, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research, 29(6), 1083-1093.
- Tan, M. L., et al. (2019).
- Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and cellular biochemistry, 193(1-2), 119–125.
- Villa-Reyna, A. L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 25(14), 7640.
- Wang, Z., et al. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific reports, 12(1), 1215.
-
ChemUniverse. N-(3-BROMO-5-CHLOROPYRIDIN-2-YL)FORMAMIDE [P88574]. [Link]
- Hughes, T. V., et al. (2014). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of medicinal chemistry, 57(5), 1999–2011.
- Wujec, M., et al. (2020).
- Kumar, S., et al. (2013). p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Current pharmaceutical design, 19(25), 4547–4563.
- Al-Otaibi, F. M., et al. (2022).
-
Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. [Link]
- Lee, E. S., et al. (2018). Design, synthesis, and structure-activity relationships of new benzofuro[3,2-b]pyridin-7-ols as DNA topoisomerase II inhibitors. Bioorganic & medicinal chemistry letters, 28(5), 903–907.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
